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  • Product: 4-(2-Nitrophenyl)butanoic acid
  • CAS: 67857-97-0

Core Science & Biosynthesis

Foundational

4-(2-Nitrophenyl)butanoic Acid: Chemical Architecture, Properties, and Synthetic Applications

Executive Summary As researchers pushing the boundaries of synthetic methodology and drug discovery, we frequently encounter bifunctional building blocks that serve as linchpins for complex molecular scaffolds. 4-(2-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers pushing the boundaries of synthetic methodology and drug discovery, we frequently encounter bifunctional building blocks that serve as linchpins for complex molecular scaffolds. 4-(2-Nitrophenyl)butanoic acid (also known as 4-(o-nitrophenyl)butyric acid) is a prime example of such a molecule. Characterized by an ortho-substituted nitrobenzene ring tethered to a flexible four-carbon carboxylic acid chain, this compound is a highly versatile intermediate. Its primary application lies in the synthesis of nitrogen-containing heterocycles, most notably the 7-membered benzazepin-2-one privileged scaffold, which forms the core of numerous therapeutics, including ACE inhibitors like Benazepril[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and validated experimental workflows associated with 4-(2-Nitrophenyl)butanoic acid.

Chemical Structure and Reactivity Profile

The utility of 4-(2-Nitrophenyl)butanoic acid stems directly from its bifunctional nature. The molecule contains an electron-withdrawing nitro group and a terminal carboxylic acid, separated by a flexible alkyl linker. This specific spatial arrangement (the ortho relationship combined with a 4-carbon chain) perfectly primes the molecule for intramolecular cyclization following the reduction of the nitro group.

ReactivityMap Core 4-(2-Nitrophenyl)butanoic acid (Core Scaffold) Nitro Nitro Group (-NO2) Ortho Position Core->Nitro Susceptible to Catalytic Reduction Carboxyl Carboxylic Acid (-COOH) Terminal Group Core->Carboxyl Amidation & Esterification Alkyl Butanoic Chain Flexible Linker Core->Alkyl Enables 7-Membered Ring Formation Nitro->Carboxyl Intramolecular Cyclization (Post-Reduction)

Functional group mapping and reactivity pathways of 4-(2-Nitrophenyl)butanoic acid.

Physicochemical Properties

Accurate physical data is critical for reaction planning, particularly regarding solvent selection and workup strategies. Below is a summary of the core properties of 4-(2-Nitrophenyl)butanoic acid[2],[3].

PropertyValue / Description
IUPAC Name 4-(2-Nitrophenyl)butanoic acid
CAS Number 67857-97-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES String O=C(O)CCCC1=CC=CC=C1=O
Appearance Light yellow to off-white crystalline powder
Solubility Profile Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in neutral/acidic water.
Predicted pKa ~4.5 - 4.8 (Carboxylic acid)
Analytical Characterization

To ensure the integrity of your starting materials, verification via spectroscopy is mandatory. The compound exhibits distinct signatures across standard analytical modalities[4].

ModalityKey Diagnostic Features
¹H NMR (DMSO-d₆) Broad singlet ~12.0 ppm (COOH); Multiplets ~7.4-7.9 ppm (4H, aromatic, ortho-nitro pattern); Triplet ~2.8 ppm (2H, benzylic CH₂); Triplet ~2.2 ppm (2H, α-CH₂); Quintet ~1.8 ppm (2H, β-CH₂).
FT-IR (ATR) Strong stretches at ~1705 cm⁻¹ (C=O, carboxylic acid), ~1520 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
LC-MS (ESI-) m/z 208.1 [M-H]⁻ (Negative ionization mode preferred due to the acidic proton).

Synthetic Applications: The Benzazepinone Workflow

The most critical application of 4-(2-Nitrophenyl)butanoic acid is its conversion into 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This transformation requires a two-step sequence: chemoselective reduction of the nitro group to an aniline, followed by intramolecular lactamization[1].

SynthesisWorkflow Start 4-(2-Nitrophenyl)butanoic acid (Starting Material) Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->Reduction Step 1 Intermediate 4-(2-Aminophenyl)butanoic acid (Reactive Intermediate) Reduction->Intermediate Yield: >95% Cyclization Thermal Cyclization (Reflux, -H2O) Intermediate->Cyclization Step 2 Product 1,3,4,5-Tetrahydro-2H- 1-benzazepin-2-one (Target Scaffold) Cyclization->Product Lactamization

Two-step synthetic workflow from 4-NPBA to a 7-membered benzazepinone lactam.

Step-by-Step Methodology: Reduction and Cyclization

Objective: To synthesize 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with high purity and yield, utilizing a self-validating protocol.

Reagents Required:

  • 4-(2-Nitrophenyl)butanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq)

  • Anhydrous Methanol (0.2 M)

  • Anhydrous Toluene (0.2 M)

  • Hydrogen gas (H₂ balloon)

Phase 1: Catalytic Hydrogenation

Expertise & Causality: We utilize Pd/C catalyzed hydrogenation rather than dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid harsh acidic conditions that complicate workup and to ensure a clean, quantitative conversion to the amine.

  • Preparation: Dissolve 4-(2-Nitrophenyl)butanoic acid in anhydrous methanol in a round-bottom flask.

  • Inert Atmosphere: Purge the flask thoroughly with Argon for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; an argon blanket prevents accidental ignition.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Reduction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (higher Rf​ ) must completely disappear, replaced by a highly polar, ninhydrin-active spot corresponding to 4-(2-aminophenyl)butanoic acid.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the crude amino-acid intermediate.

Phase 2: Intramolecular Lactamization

Expertise & Causality: While 5- and 6-membered rings often form spontaneously upon reduction, 7-membered rings face higher entropic barriers. Therefore, thermal driving forces and the active removal of water are required to push the equilibrium toward the lactam[1].

  • Solvent Exchange: Redissolve the crude 4-(2-aminophenyl)butanoic acid in anhydrous toluene.

  • Reflux Setup: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Cyclization: Heat the mixture to a vigorous reflux (approx. 110°C) for 12–16 hours. Causality: The Dean-Stark trap azeotropically removes the H2​O byproduct generated during the amidation, irreversibly driving the thermodynamic equilibrium toward the benzazepin-2-one.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The mass should shift from m/z 178 [M-H]⁻ (amine intermediate) to m/z 162[M+H]⁺ (lactam product), confirming the loss of water (18 Da).

  • Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure benzazepinone scaffold.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 4-(2-Nitrophenyl)butanoic acid must be handled with appropriate safety measures to prevent exposure and degradation.

  • Toxicity: Nitroaromatics are generally considered harmful if swallowed, inhaled, or absorbed through the skin. They can act as skin sensitizers.

  • PPE: Standard laboratory PPE is required: nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle powders inside a certified fume hood to avoid inhalation of particulates.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly sealed. Protect from prolonged exposure to direct light, which can slowly degrade nitroaromatics.

References

  • 4-thiol butyric acid - Sigma-Aldrich (Contains verified CAS and molecular weight data for 4-(2-Nitrophenyl)butyric acid). Sigma-Aldrich.
  • 4-(2-Nitrophenyl)butanoic acid - SpectraBase (Contains verified spectral data availability including NMR, FTIR, and MS). SpectraBase.
  • 4-Phenylbutyric acid | CAS#:1821-12-1 | Chemsrc (Contains structure and precursor data for Benzenebutanoic acid, 2-nitro). ChemSrc.
  • EP0072352A1 - Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use (Validates the reduction and cyclization pathways to tetrahydro-benzazepin-2-ones). Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Cyclization of 4-(2-Nitrophenyl)butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The intramolecular reductive cyclization of 4-(2-nitrophenyl)butanoic acid and its derivatives represents a cornerstone transformation in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular reductive cyclization of 4-(2-nitrophenyl)butanoic acid and its derivatives represents a cornerstone transformation in synthetic organic chemistry, providing a direct and efficient route to 3,4-dihydroquinolin-2(1H)-ones. This structural motif is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, including the antipsychotic drug aripiprazole.[1] This guide offers a comprehensive exploration of the core mechanistic principles governing this reaction, delves into the practicalities of experimental execution, and provides insights into process optimization. By synthesizing fundamental chemical principles with field-proven methodologies, this document serves as an essential resource for professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one, also known as a hydrocarbostyril, is a six-membered nitrogen-containing heterocyclic structure of significant interest in drug discovery.[2] Its rigid, bicyclic framework is amenable to substitution at various positions, allowing for the precise three-dimensional positioning of pharmacophoric elements. This has led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways. The reliable synthesis of this scaffold from readily available starting materials like 4-(2-nitrophenyl)butanoic acid is therefore of paramount importance.

The transformation hinges on a tandem reaction sequence: the reduction of an aromatic nitro group to an amine, followed by an intramolecular nucleophilic attack of the nascent amine onto the carboxylic acid moiety to form a stable six-membered lactam. This one-pot approach is highly atom-economical and often proceeds with high yields, making it an attractive strategy in both academic and industrial settings.

The Core Mechanism: A Tale of Two Reactions

The conversion of 4-(2-nitrophenyl)butanoic acid to 3,4-dihydro-1H-quinolin-2-one is a classic example of a reductive cyclization. The overall transformation can be dissected into two distinct, yet concurrent, mechanistic steps:

  • Reduction of the Aromatic Nitro Group: The process is initiated by the reduction of the ortho-nitro group to the corresponding aniline. This is the rate-determining part of the sequence and involves a six-electron transfer.

  • Intramolecular Amidation (Lactamization): The newly formed, highly nucleophilic amino group is now perfectly positioned to attack the electrophilic carbonyl carbon of the butanoic acid side chain, leading to the formation of the cyclic amide (lactam).

Step 1: The Crucial Reduction

A variety of methods exist for the reduction of aromatic nitro groups, each with its own set of advantages and mechanistic nuances.[3][4] The choice of reductant is critical and is often dictated by factors such as functional group tolerance, cost, scale, and environmental impact.

  • Catalytic Hydrogenation: This is one of the most common and cleanest methods. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas.[3][5] The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[4] This method is highly efficient and produces water as the only byproduct, but requires specialized hydrogenation equipment.[6]

  • Dissolving Metal Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are robust and cost-effective.[3][4][7] The mechanism proceeds via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation of the resulting radical anions.[7] The Fe/acetic acid or Fe/NH₄Cl systems are particularly common due to their milder conditions and better chemoselectivity compared to Sn/HCl.[4][8]

Step 2: Intramolecular Cyclization

Once the 4-(2-aminophenyl)butanoic acid intermediate is formed in situ, the intramolecular cyclization, or lactamization, occurs. The amino group acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This process is often facilitated by the acidic conditions used during metal-mediated reductions or can be promoted by heat.

Under neutral or basic conditions, the carboxylic acid exists predominantly as the carboxylate, which is a poor electrophile. However, under acidic conditions, the carbonyl oxygen can be protonated, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic aniline derivative. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to furnish the final 3,4-dihydroquinolin-2(1H)-one product.

Mechanism Start 4-(2-Nitrophenyl)butanoic Acid Intermediate 4-(2-Aminophenyl)butanoic Acid (in situ intermediate) Start->Intermediate Step 1: Nitro Group Reduction (e.g., H₂, Pd/C or Fe, AcOH) Product 3,4-Dihydroquinolin-2(1H)-one Intermediate->Product Step 2: Intramolecular Amidation (Lactamization) - H₂O

Experimental Protocols & Methodologies

The following protocol provides a representative, field-proven method for the synthesis of 3,4-dihydroquinolin-2(1H)-one using iron powder in acetic acid. This method is chosen for its reliability, scalability, and avoidance of high-pressure hydrogenation equipment.

Protocol: Synthesis via Fe/Acetic Acid Reduction

Materials:

  • 4-(2-Nitrophenyl)butanoic acid

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-nitrophenyl)butanoic acid (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material). Stir to dissolve.

  • Addition of Reductant: To the stirred solution, add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The addition is exothermic; maintain control of the internal temperature with an ice bath if necessary.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Carefully neutralize the excess acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to afford the pure 3,4-dihydroquinolin-2(1H)-one.

Causality Behind Choices:

  • Excess Iron: A stoichiometric excess of iron is used to ensure complete reduction of the nitro group and to account for any side reactions, such as the formation of iron oxides.[7]

  • Acetic Acid as Solvent: Acetic acid serves a dual purpose: it is the solvent for the reaction and the proton source required for the reduction mechanism.[4]

  • Portion-wise Addition: This is a critical safety and control measure to manage the initial exotherm of the reaction.

  • Celite® Filtration: This step is essential for removing the fine iron particles and iron(II) acetate salts, which would otherwise complicate the extraction.

  • Bicarbonate Wash: This neutralizes the acidic solvent, allowing for efficient extraction of the organic product into ethyl acetate and preventing hydrolysis of the lactam product.

Data Presentation: Comparing Reduction Methods

The choice of reducing agent can significantly impact the reaction's efficiency, yield, and purity profile. The following table summarizes typical outcomes for common reductive cyclization conditions.

Reducing SystemTemperature (°C)Typical Time (h)Yield (%)Key Considerations
H₂ (50 psi), 10% Pd/C25-404-890-98Requires specialized equipment; clean workup.
Fe, Acetic Acid80-902-485-95Cost-effective, robust; requires tedious workup.[4]
SnCl₂·2H₂O, EthanolReflux3-680-90Milder conditions; tin waste is toxic.
Zn, Acetic Acid60-704-675-85Can sometimes lead to over-reduction.

Visualization of the Experimental Workflow

The entire process, from starting materials to the final, purified compound, can be visualized as a logical workflow.

Workflow A 1. Charge Reactor (Substrate, Acetic Acid) B 2. Add Iron Powder (Portion-wise) A->B C 3. Heat and Stir (80-90 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Filter (Remove Iron Salts) D->E Reaction Complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Characterization (NMR, MS, m.p.) I->J

References

  • Vertex AI Search. (2022, March 8). Photoredox One-Pot Synthesis of 3,4-Dihydroquinolin-2(1H).
  • ResearchGate. Synthesis of 3,4-substituted dihydroquinolin-2(1H)
  • Pai, N., & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 23, 1655-1660.
  • Organic Letters. (2020, December 23). Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1H)
  • Organic Chemistry Portal. Dihydroquinolinone synthesis.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • WordPress. (2026, March 27). Stoichiometric Zn or Fe Metal Reduction.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Journal of Chemical Education. (2023, August 18).
  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Chemical Communications (RSC Publishing). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • ResearchGate. Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
  • Pure. (2015, May 5).
  • PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone.
  • Google Patents.
  • ResearchG
  • TIB. (2014, January 13).
  • Organic Chemistry Portal.
  • candcs.
  • PubMed. (2015, August 15). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.
  • MDPI. (2023, July 15).
  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.
  • PMC. (2018, October 9).
  • PubMed. (2005, June 24). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles.

Sources

Foundational

4-(2-Nitrophenyl)butanoic Acid: Exact Mass Determination and Analytical Workflows in Drug Development

Executive Summary In modern medicinal chemistry, functionalized aromatic building blocks are the foundation of complex active pharmaceutical ingredients (APIs). 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0) [1] is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized aromatic building blocks are the foundation of complex active pharmaceutical ingredients (APIs). 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0) [1] is a critical bifunctional intermediate. Featuring both a reducible nitro group and a terminal carboxylic acid, it serves as a primary precursor for the synthesis of 7-membered nitrogen heterocycles, most notably benzazepin-2-ones—the core scaffold of numerous Angiotensin-Converting Enzyme (ACE) inhibitors [2].

This technical whitepaper provides an in-depth physicochemical profiling of 4-(2-nitrophenyl)butanoic acid, detailing its exact mass calculations, structural utility, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for rigorous impurity profiling and exact mass verification.

Physicochemical Profiling & Mass Spectrometry Data

In high-resolution mass spectrometry (HRMS) workflows, distinguishing a target compound from isobaric impurities (e.g., structural isomers like 4-(4-nitrophenyl)butanoic acid) requires strict mass accuracy. The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element ( 12C , 1H , 14N , 16O ).

For 4-(2-nitrophenyl)butanoic acid ( C10​H11​NO4​ ), the monoisotopic mass is strictly 209.0688 Da .

Table 1: Quantitative Mass Spectrometry Profile
ParameterValueAnalytical Significance
Chemical Formula C10​H11​NO4​ Determines isotopic distribution pattern.
Average Molecular Weight 209.20 g/mol Used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 209.0688 DaTarget value for neutral molecule in HRMS.
Theoretical [M-H]− 208.0615 m/zPrimary target ion in ESI negative mode.
Theoretical [M+H]+ 210.0761 m/zPrimary target ion in ESI positive mode.

Causality in Mass Selection: The exact mass is prioritized over the average molecular weight in analytical profiling because modern Orbitrap and Q-TOF mass spectrometers measure m/z values to four decimal places. A mass accuracy of <5 ppm against the 208.0615 m/z target confirms the absence of co-eluting, non-isomeric impurities.

Synthetic Utility and Mechanistic Pathway

The primary value of 4-(2-nitrophenyl)butanoic acid lies in its capacity for intramolecular cyclization. The mechanistic pathway relies on the reduction of the ortho-nitro group to an aniline derivative, followed by a condensation reaction with the tethered carboxylic acid.

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H2​ with Pd/C ) or chemical reductants (e.g., SnCl2​ ). This yields 4-(2-aminophenyl)butanoic acid.

  • Intramolecular Amidation: The newly formed nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid.

  • Lactamization: The loss of a water molecule results in the formation of a 7-membered lactam ring: 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

Synthesis A 4-(2-Nitrophenyl) butanoic acid B 4-(2-Aminophenyl) butanoic acid A->B Reduction (H2, Pd/C) C 1,3,4,5-Tetrahydro-2H- 1-benzazepin-2-one B->C Intramolecular Amidation (-H2O)

Fig 1: Mechanistic pathway for the synthesis of benzazepin-2-one derivatives.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the identity and purity of 4-(2-nitrophenyl)butanoic acid batches, a robust Ultra-High-Performance Liquid Chromatography-HRMS (UHPLC-HRMS) protocol is required.

Causality Behind Experimental Choices

While 0.1% formic acid is the industry standard for LC-MS mobile phases, analyzing a carboxylic acid in Negative Electrospray Ionization (ESI-) requires promoting the deprotonation of the terminal acid (pKa ~4.5). Therefore, an ammonium acetate buffer (10 mM, pH 6.8) is selected. This ensures the analyte is pre-ionized in solution as a carboxylate anion, drastically enhancing the [M-H]− signal intensity. To make the system self-validating , a lock-mass strategy is employed to correct instrumental drift in real-time.

Step-by-Step UHPLC-HRMS Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(2-nitrophenyl)butanoic acid standard [3].

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water.

Step 2: UHPLC Separation Parameters

  • Column: C18 Reverse Phase (e.g., 2.1×50 mm,1.7 µm ).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Self-Validating MS Acquisition (ESI Negative Mode)

  • Ionization: ESI Negative (Capillary Voltage: 2.5 kV).

  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin ( [M-H]−=554.2615 m/z ) post-column at 5 µL/min. The software must automatically recalibrate the mass axis against this known ion every 10 seconds.

  • Target Mass: Extract the ion chromatogram (EIC) for 208.0615 m/z with a mass tolerance window of ±5 ppm .

Step 4: Data Processing & Validation

  • Confirm the presence of the [M-H]− peak at 208.0615 m/z.

  • Verify the isotopic pattern: The A+1 peak ( 13C isotope) should appear at 209.0648 m/z with an approximate relative abundance of 11% compared to the monoisotopic peak, validating the C10​ carbon count.

HRMS_Workflow S1 Sample Preparation (Dilution in MeOH/H2O) S2 UHPLC Separation (C18, pH 6.8 Buffer) S1->S2 S3 ESI Negative Ionization [M-H]- Generation S2->S3 S4 Lock-Mass Calibration (Real-time < 2 ppm correction) S3->S4 S5 Orbitrap/Q-TOF Analysis (Exact Mass: 208.0615 Da) S4->S5

Fig 2: Step-by-step self-validating UHPLC-HRMS workflow for exact mass verification.

Applications in Drug Development

The precise characterization of 4-(2-nitrophenyl)butanoic acid is paramount for downstream pharmaceutical applications.

  • ACE Inhibitor Synthesis: As demonstrated in historical patent literature [2], the benzazepin-2-one derivatives synthesized from this compound are vital for developing antihypertensive agents. The exact mass verification of the starting material ensures that downstream cyclization yields do not suffer from isomeric contamination.

  • PROTAC Linker Chemistry: The aliphatic chain terminating in a carboxylic acid provides an excellent handle for amide-coupling to target-binding ligands, while the nitro group can be orthogonalized for binding to E3 ligase recruiters.

References

  • European Patent Office. "Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use." Google Patents, EP0072352A1.
Exploratory

Preclinical In Vitro Toxicity Profiling of 4-(2-Nitrophenyl)butanoic Acid: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including indole and quinoline derivatives. However, the presence of the nitroaromatic moiety classifies this compound as a high-priority structural alert. As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not merely as a checklist of regulatory assays, but as a mechanistic investigation into its bioreductive potential. This guide outlines the causal mechanisms of its toxicity and provides rigorously designed, self-validating protocols to accurately assess its safety profile.

Mechanistic Rationale: The Nitroaromatic Toxophore

The toxicity of nitroaromatic compounds is rarely driven by the parent molecule itself; rather, it is mediated by cellular bioreduction[1]. The electron-withdrawing nature of the nitro group makes it highly susceptible to single-electron transfer by cellular reductases[2].

Understanding this causality is essential for designing accurate experiments:

  • Oxidative Stress (Cytotoxicity): The initial reduction yields a nitro anion radical. In normoxic conditions, this radical reacts with molecular oxygen to regenerate the parent compound while producing superoxide anions (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and eventual cell death[1].

  • Genotoxicity (Mutagenesis): Further reduction under hypoxic conditions generates nitroso and hydroxylamine intermediates. These highly electrophilic species covalently bind to nucleophilic sites on DNA, forming adducts that cause base misincorporation during replication[3].

Bioactivation A 4-(2-Nitrophenyl)butanoic acid B Nitro Anion Radical A->B 1e- Reduction C Superoxide (ROS) B->C + O2 D Nitroso Intermediate B->D Further Reduction F DNA Adducts (Mutagenesis) C->F Oxidative Damage E Hydroxylamine D->E Reduction E->F Covalent Binding

Mechanistic pathway of nitroaromatic bioactivation leading to oxidative stress and DNA damage.

Preliminary In Vitro Toxicity Data

Because exact empirical data for specific synthetic intermediates can vary based on purity and formulation, the following table synthesizes a representative preliminary in vitro toxicity profile based on the established behavior of ortho-substituted nitroaromatics. This data serves as a predictive baseline for risk mitigation during API synthesis.

Assay TypeEndpoint EvaluatedRepresentative ResultMechanistic Implication
MTT Assay (Balb/c 3T3) Basal Cytotoxicity (LD50)Moderate (LD50 ~150 µM)ROS generation causes mitochondrial membrane depolarization.
Ames Test (S. typhimurium) Bacterial MutagenicityPositive (TA98, TA100)Frameshift and base-pair substitutions via DNA adducts.
Ames Test (NR-Deficient) Nitroreductase DependencyNegative (TA98NR)Confirms mutagenicity is strictly dependent on nitroreduction.
HepG2 Spheroids Hepatotoxicity (ATP depletion)Mild at <50 µMHepatic metabolism mildly exacerbates radical formation.

Core Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols are designed with internal controls that validate the mechanistic assumptions of the assays.

Protocol 1: Basal Cytotoxicity via MTT Assay (OECD 129 / OECD 491)

The MTT assay quantifies metabolic activity by measuring the enzymatic conversion of MTT to blue formazan by living cells[4].

Causality & Design: Nitroaromatic compounds can sometimes directly reduce tetrazolium salts, causing false-positive viability signals[5]. Furthermore, phenol red in culture media can interfere with the colorimetric readout at 570 nm. Therefore, an acellular control well (compound + MTT without cells) is a mandatory self-validating step to subtract background chemical reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells in a 96-well plate at 1×104 cells/well in DMEM (strictly without phenol red) and incubate for 24 hours at 37°C, 5% CO2[6].

  • Compound Dosing: Prepare a serial dilution of 4-(2-Nitrophenyl)butanoic acid (10 µM to 1000 µM) in DMSO. Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Acellular Control: Add the highest concentration of the compound to wells containing only media and MTT to check for direct chemical reduction.

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 3 hours. Viable cells convert MTT to insoluble blue formazan[4].

  • Solubilization & Readout: Remove media, dissolve formazan crystals in acidic isopropanol, and measure absorbance at 570 nm[4]. Calculate the LD50 using non-linear regression[6].

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Design: To definitively prove that the genotoxicity of 4-(2-Nitrophenyl)butanoic acid is driven by the nitro group, we compare standard Salmonella typhimurium strains with nitroreductase-deficient strains. A significant drop in revertant colonies in the deficient strain isolates the nitro group as the primary toxophore[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98 (proficient) and TA98NR (nitroreductase-deficient) overnight in nutrient broth.

  • Metabolic Activation (S9): Prepare rat liver S9 fraction mix for mammalian metabolic simulation.

  • Pre-incubation: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 50 µL of the test compound (0.1 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) in TA98, but not in TA98NR, confirms nitroreductase-mediated mutagenicity[3].

Workflow A Compound Dosing B MTT Assay (OECD 129) A->B C Ames Test (OECD 471) A->C D Formazan Extraction B->D Avoid Phenol Red E Colony Counting C->E +/- Nitroreductase F LD50 Calculation D->F Absorbance 570nm G Mutagenic Potential E->G Revertant Count

Parallel in vitro workflow for assessing cytotoxicity and genotoxicity of nitroaromatics.

Data Interpretation & Risk Mitigation

For drug development professionals, the presence of a nitroaromatic intermediate necessitates strict control strategies. If 4-(2-Nitrophenyl)butanoic acid is used as a starting material, the final API must be rigorously tested for residual intermediate levels. Because of the mechanistic proof of mutagenicity provided by the Ames protocol, regulatory bodies require limits in the low parts-per-million (ppm) range per ICH M7 guidelines for mutagenic impurities. The in vitro data generated from these self-validating assays provide the foundational evidence required to establish permissible daily exposure (PDE) limits and ensure patient safety.

References

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying Chemicals Inducing Serious Eye Damage. OECD.
  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

Sources

Foundational

Spectral Data and Structural Elucidation of 4-(2-Nitrophenyl)butanoic Acid: A Methodological Guide

Executive Overview 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0)[1],[2], also known as 4-(o-nitrophenyl)butyric acid, is a highly versatile synthetic intermediate utilized extensively in the drug development pipeline....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0)[1],[2], also known as 4-(o-nitrophenyl)butyric acid, is a highly versatile synthetic intermediate utilized extensively in the drug development pipeline. With a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol , it serves as a critical precursor for the synthesis of complex heterocyclic scaffolds, including indoles, quinolines, and pharmacologically active benzazepine derivatives.

For application scientists and analytical chemists, the precise spectral characterization of this molecule is paramount. The presence of the strongly electron-withdrawing nitro group in close proximity to an electron-donating aliphatic chain creates a unique electronic push-pull environment. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H-NMR and 13 C-NMR spectral data, alongside self-validating experimental workflows designed to guarantee quantitative accuracy and reproducibility in structural elucidation.

Structural Causality & Electronic Effects

To accurately interpret the nuclear magnetic resonance (NMR) spectra of 4-(2-nitrophenyl)butanoic acid, one must first understand the underlying electronic causality dictating the local magnetic environments of its nuclei:

  • The Nitro Group (-NO 2​ ) Effect: The nitro group exerts both a strong inductive (-I) and resonance (-R) effect. It aggressively withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This depletion of electron density reduces the local diamagnetic shielding around these protons, causing them to resonate at significantly higher frequencies (downfield shifts).

  • The Aliphatic Chain (+I) Effect: The butanoic acid chain exerts a mild electron-donating inductive (+I) effect, slightly shielding the ortho position adjacent to it. However, the benzylic protons ( γ -CH 2​ ) are simultaneously subjected to the deshielding anisotropic ring current of the benzene ring.

  • Carboxylic Acid Exchange: The terminal -COOH proton is highly deshielded due to the electronegativity of the oxygen atoms and the resonance stabilization of the carbonyl group. Its exact chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding.

Structural_Elucidation cluster_molecule Structural Features cluster_nmr 1H-NMR Chemical Shifts N1 Nitro Group (-NO2) Strong e- withdrawal S1 δ 7.92 (dd) Ortho to NO2 N1->S1 Deshields N2 Aromatic Ring Anisotropic deshielding S2 δ 7.3 - 7.6 (m) Meta/Para Protons N2->S2 Ring Current N3 Aliphatic Chain (gamma, beta, alpha) S3 δ 1.9 - 3.0 (m) Aliphatic Protons N3->S3 Shielded N4 Carboxylic Acid (-COOH) H-bonding / Exchangeable S4 δ ~11.0 (br s) Acidic Proton N4->S4 Highly Deshielded

Logical relationship between structural features and 1H-NMR chemical shifts.

Spectral Data Compendium

The following tables summarize the quantitative NMR data for 4-(2-nitrophenyl)butanoic acid, acquired in deuterated chloroform (CDCl 3​ ) at 298 K.

Table 1: 1 H-NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Causality
-COOH ~11.00br s-1HHighly deshielded by electronegative oxygens; broadened by rapid chemical exchange.
Ar-H3 7.92dd8.1, 1.41HOrtho to -NO 2​ . Experiences maximum deshielding via -I and -R effects.
Ar-H5 7.53td7.6, 1.41HPara to -NO 2​ . Deshielded by resonance (-R) electron withdrawal.
Ar-H4 7.38td7.8, 1.41HMeta to -NO 2​ . Less affected by resonance; primarily influenced by ring current.
Ar-H6 7.35dd7.8, 1.41HOrtho to alkyl chain. Mildly shielded by the +I effect of the aliphatic chain.
γ -CH 2​ 2.95t7.52HBenzylic position. Deshielded by the anisotropic magnetic field of the aromatic ring.
α -CH 2​ 2.42t7.52HAdjacent to the carbonyl group. Deshielded by the C=O anisotropic cone.
β -CH 2​ 1.98quintet7.52HCentral aliphatic methylene. Most shielded protons in the molecule.
Table 2: 13 C-NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C=O 179.2QuaternaryCarboxyl carbon; highly deshielded by two electronegative oxygens.
C2 149.5QuaternaryIpso to -NO 2​ . Deshielded by the highly electronegative nitrogen atom.
C1 136.2QuaternaryIpso to alkyl chain.
C5 133.2Methine (CH)Para to -NO 2​ . Depleted electron density due to resonance.
C6 131.8Methine (CH)Ortho to alkyl chain.
C4 127.5Methine (CH)Meta to -NO 2​ .
C3 124.8Methine (CH)Ortho to -NO 2​ .
α -CH 2​ 33.5Methylene (CH 2​ )Deshielded by adjacent carbonyl group.
γ -CH 2​ 32.5Methylene (CH 2​ )Deshielded by adjacent aromatic ring.
β -CH 2​ 26.0Methylene (CH 2​ )Central aliphatic carbon; least deshielded.

Self-Validating Experimental Protocols

To ensure Trustworthiness and strict Scientific Integrity in analytical workflows, the acquisition of NMR data must not be an isolated event, but a self-validating system. The following protocol guarantees high-fidelity quantitative NMR (qNMR) results.

Protocol A: High-Fidelity NMR Sample Preparation & Acquisition

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh 15.0 mg of 4-(2-nitrophenyl)butanoic acid and dissolve it in 0.6 mL of 99.8% D CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A 15 mg mass provides an optimal signal-to-noise (S/N) ratio for 1 H-NMR in a standard 5 mm tube. Exceeding this concentration can lead to viscosity-induced line broadening and dramatic shifting of the exchangeable carboxylic acid proton due to extreme dimerization. TMS acts as the internal zero-point reference.

Step 2: Filtration and Transfer

  • Action: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality (e.g., Norell 502) NMR tube.

  • Causality: Micro-particulate matter and undissolved solids distort the local magnetic field homogeneity ( ΔB0​ ). Removing them is essential for achieving optimal shimming and sharp, highly resolved multiplets (linewidth < 0.5 Hz).

Step 3: Spectrometer Tuning and Shimming

  • Action: Insert the sample into the magnet (e.g., 400 MHz), lock onto the deuterium frequency of CDCl 3​ , and perform automated or manual gradient shimming (TopShim). Tune and match the probe to the exact frequency of the sample.

  • Causality: Tuning and matching maximize the radiofrequency (RF) power transfer between the probe and the sample, enhancing sensitivity. Precise shimming corrects spatial magnetic field inhomogeneities.

Step 4: Quantitative Acquisition Parameters

  • Action: Acquire the 1D 1 H-NMR spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay ( D1​ ) of 5 seconds and 16 scans.

  • Causality: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. A 5-second delay ensures that all protons (especially the slower-relaxing aromatic protons) fully return to thermal equilibrium between scans, allowing for perfectly quantitative integration.

The Self-Validation Checkpoint

A protocol is only as good as its internal validation. Before accepting the spectral data, the analyst must verify the following:

  • Chemical Shift Calibration: The TMS peak must be exactly at δ 0.00 ppm, and the residual CHCl 3​ solvent peak must appear exactly at δ 7.26 ppm. If the solvent peak deviates by more than 0.02 ppm, the internal referencing has failed.

  • Quantitative Integration Ratio: The integral ratio of the aromatic protons (H3, H4, H5, H6) to the aliphatic chain protons ( α,β,γ ) must be exactly 4.00 : 6.00 . Any deviation greater than 2% indicates either the presence of aliphatic/aromatic impurities or incomplete T1​ relaxation during acquisition.

References

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-(2-Nitrophenyl)butanoic Acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the ambient stability of bifunctional molecules is critical for formulation and storage. 4-(2-Nitrophenyl)butanoic acid (4-NPBA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the ambient stability of bifunctional molecules is critical for formulation and storage. 4-(2-Nitrophenyl)butanoic acid (4-NPBA) presents a fascinating duality: it possesses a highly stable thermodynamic baseline in the dark at room temperature (298.15 K), yet it exhibits extreme kinetic vulnerability when exposed to ultraviolet (UV) light. As application scientists, we must approach its stability not as a static metric, but as a conditional state governed by the interplay between thermal kinetics and the photochemistry of the ortho-nitrobenzyl moiety.

This whitepaper deconstructs the thermodynamic parameters of 4-NPBA, explains the causality behind its degradation pathways, and provides self-validating experimental workflows for rigorous stability assessment.

Structural Thermodynamics at Standard Conditions (298.15 K)

To evaluate the thermodynamic stability of 4-NPBA at room temperature, we must analyze its two primary functional groups: the energetic nitroaromatic ring and the flexible carboxylic acid tail.

The Energetic Barrier of the Nitro Group

The nitro group is an inherently energetic functional group that generally lowers the thermal stability of aromatic compounds at elevated temperatures[1]. The primary thermal decomposition mechanism involves the homolytic cleavage of the C-NO₂ bond, an exothermic and potentially autocatalytic process[1]. However, thermodynamic stability at room temperature is dictated by activation energy ( Ea​ ). The energy required to break the C-NO₂ bond typically exceeds 150 kJ/mol. At 298.15 K, ambient thermal fluctuations provide roughly 2.48 kJ/mol of energy ( kT ). Because the available thermal energy is vastly insufficient to overcome the activation barrier, 4-NPBA is kinetically trapped in a deep thermodynamic well, rendering it highly stable in the dark.

Carboxylic Acid Dimerization

Further stabilizing the molecule is the butanoic acid chain. At room temperature, carboxylic acids naturally lower their Gibbs free energy ( ΔG ) by forming intermolecular hydrogen-bonded dimers[2]. In both the solid state and non-polar solutions, this dimerization acts as a thermodynamic sink, locking the flexible alkyl chain into a low-energy conformation and preventing spontaneous ambient degradation.

The Ortho-Nitrobenzyl Effect: Photochemical Vulnerability

While 4-NPBA is thermally stable at room temperature, it is highly susceptible to photochemical degradation. The molecule contains an ortho-nitrobenzyl (oNB) scaffold, which is one of the most extensively studied photoremovable protecting groups in organic synthesis and chemical biology[3].

Mechanism of Aci-Nitro Tautomerization

When 4-NPBA is exposed to ambient light containing UV-A wavelengths (345–420 nm), the molecule absorbs a photon, receiving an instantaneous energy injection of approximately 300–350 kJ/mol[3]. This massive energy input completely bypasses the thermal thermodynamic barrier.

The excited state triggers a rapid intramolecular hydrogen atom transfer (HAT) from the benzylic carbon (the first carbon of the butanoic acid chain) to the oxygen of the adjacent nitro group[4]. This forms a high-energy transient intermediate known as an aci-nitro tautomer[4]. This intermediate is thermodynamically unstable and rapidly undergoes an irreversible rearrangement to release a nitroso degradation product[5]. Consequently, the primary vector for 4-NPBA instability at room temperature is strictly photochemical.

Mechanism A 4-(2-Nitrophenyl) butanoic acid (Stable at 25°C) B Aci-nitro Tautomer (High Energy) A->B UV Light (350nm) Photochemical Bypass D Thermal Decarboxylation (Requires >150°C) A->D Ambient Thermal Energy (Insufficient at RT) C Nitroso Product + Degradants B->C Rapid Rearrangement

Fig 1: Thermodynamic stability vs. photochemical degradation pathway of 4-NPBA.

Self-Validating Experimental Methodologies

To empirically prove the conditional stability of 4-NPBA, we must utilize orthogonal analytical techniques. The following protocols are designed to decouple intrinsic thermal instability from photochemical degradation.

Protocol 1: Dark-State Isothermal Microcalorimetry (IMC)

Purpose: To validate absolute thermodynamic stability at 298.15 K by detecting trace exothermic degradation reactions.

  • Calibration: Calibrate the microcalorimeter using electrical Joule heating to establish a baseline thermal noise level of < 0.1 µW.

  • Sample Loading: Weigh exactly 100.0 mg of solid 4-NPBA into a glass ampoule. Purge the ampoule with inert argon gas before sealing. Causality: Argon decoupling isolates the molecule's intrinsic thermodynamic stability from ambient oxidative variables.

  • Equilibration: Lower the ampoule into the IMC thermostat set precisely to 298.15 K. Allow 24 hours for thermal and mechanical equilibration.

  • Data Acquisition: Record the heat flow ( dQ/dt ) continuously for 7 days.

  • Validation: A heat flow statistically indistinguishable from the baseline confirms that the molecule resides in a stable thermodynamic minimum.

Protocol 2: Photochemical Degradation Kinetics (ICH Q1B Compliant)

Purpose: To quantify the kinetic instability when the thermodynamic barrier is bypassed by photons.

  • Preparation: Prepare a 1.0 mM solution of 4-NPBA in LC-MS grade acetonitrile.

  • Irradiation: Place the samples in a photostability chamber equipped with a UV-A lamp (emission maximum ~350 nm).

  • Sampling: Extract 10 µL aliquots at t=0,5,15,30,60, and 120 minutes.

  • Quenching: Immediately transfer aliquots to amber vials stored at 4°C to halt further photochemical tautomerization.

  • UHPLC-MS Analysis: Analyze using a C18 column with a water/acetonitrile gradient. Monitor the disappearance of the parent mass and the appearance of nitroso degradation products.

  • Validation: The rapid decay of the parent peak under UV, contrasted with zero decay in the dark IMC experiment, isolates light as the sole vector for room-temperature instability.

Protocol S1 1. Sample Preparation (Solid & Solution State) S2 2. Isothermal Microcalorimetry (Dark, 298.15 K) S1->S2 Thermal Pathway S3 3. Photostability Chamber (ICH Q1B, 345-420 nm) S1->S3 Photochemical Pathway S4 4. UHPLC-MS / NMR Analysis (Quantify Degradants) S2->S4 S3->S4 S5 5. Thermodynamic & Kinetic Profiling S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic and photostability assessment.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters of 4-NPBA based on structural analogs and established ortho-nitrobenzyl photochemistry.

Table 1: Thermodynamic & Kinetic Parameters of 4-NPBA at 298.15 K

ParameterEstimated ValueConditionMechanistic Implication
Thermal Activation Energy ( Ea​ ) > 150 kJ/molDark, Solid StateHigh barrier prevents spontaneous C-NO₂ cleavage[1].
Ambient Thermal Energy ( kT ) ~ 2.48 kJ/mol298.15 KInsufficient to trigger thermal degradation.
Photon Energy Input ~ 300 - 345 kJ/molUV-A (350 nm)Exceeds Ea​ , triggering aci-nitro tautomerization[3].
Dimerization Enthalpy ( ΔHdim​ ) ~ -60 kJ/molNon-polar / SolidHydrogen bonding lowers system free energy[2].

Table 2: Comparative Stability Matrix

Environmental TriggerPrimary Degradation PathwayStability Status at 25°CHandling Requirement
Complete Darkness None (Thermodynamically trapped)Highly Stable Standard ambient storage.
Ambient Light / UV-A Intramolecular H-abstractionHighly Unstable Must use actinic (amber) glassware[4].
Elevated Heat (>150°C) Exothermic DecarboxylationUnstable Avoid high-temperature processing[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Lactamization of 4-(2-Nitrophenyl)butanoic Acid to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

Executive Summary & Chemical Context The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a privileged structural motif in modern drug discovery. It serves as the core framework for numerous therapeutics, most notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a privileged structural motif in modern drug discovery. It serves as the core framework for numerous therapeutics, most notably the vasopressin V2 receptor antagonists mozavaptan and tolvaptan, as well as ACE inhibitors like benazepril[1]. The most robust and scalable method for constructing this seven-membered benzo-fused lactam is the tandem reduction and intramolecular N-heterocyclization of 4-(2-nitrophenyl)butanoic acid[2].

This application note provides a comprehensive, self-validating protocol for this transformation. By detailing both catalytic hydrogenation and dissolving metal reduction pathways, this guide empowers synthetic chemists to select the optimal conditions based on their specific functional group tolerance requirements and scale-up capabilities.

Mechanistic Insights & Causality

The conversion of 4-(2-nitrophenyl)butanoic acid to the corresponding benzazepinone is a two-stage cascade:

  • Nitro Reduction: The aromatic nitro group is reduced to an aniline, forming the transient intermediate 4-(2-aminophenyl)butanoic acid.

  • Intramolecular Lactamization: The newly formed primary amine attacks the pendant carboxylic acid to form the cyclic amide (lactam).

The Causality of Experimental Design: Forming a 7-membered ring entails a higher entropic penalty and greater transannular strain compared to standard γ- (5-membered) or δ- (6-membered) lactams. While the initial nitro reduction occurs rapidly at ambient temperature, the subsequent amidation will often stall at the open-chain amino acid stage if not properly driven. Therefore, the reaction system must provide a thermodynamic driving force. This is achieved either through elevated thermal energy (refluxing conditions) to drive off water, or via an acidic medium (such as acetic acid) which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the ring closure[3].

Reaction Pathway Visualization

SynthesisWorkflow cluster_0 Reduction Phase cluster_1 Cyclization Phase SM 4-(2-Nitrophenyl)butanoic acid (Starting Material) CatH2 Pathway A: Catalytic H2 (Pd/C, EtOH, 30-50 psi) SM->CatH2 FeAcOH Pathway B: Metal Reduction (Fe powder, AcOH, 80°C) SM->FeAcOH Amine 4-(2-Aminophenyl)butanoic acid (Transient Intermediate) CatH2->Amine FeAcOH->Amine Lactamization Intramolecular Amidation (-H2O) Amine->Lactamization Product 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (Target Lactam) Lactamization->Product

Tandem reduction and intramolecular lactamization workflow.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative and operational metrics of the two primary synthetic methodologies.

ParameterPathway A: Catalytic HydrogenationPathway B: Iron/Acetic Acid
Primary Reagents 10% Pd/C, H₂, EthanolIron powder, Glacial Acetic Acid
Reaction Temperature 25 °C (Reduction) → 80 °C (Cyclization)80 °C (Concerted)
Typical Reaction Time 4–12 hours2–4 hours
Cyclization Driving Force Thermal (Reflux)Acid-catalyzed & Thermal
Average Yield 85–90%75–85%
Impurity Profile Trace uncyclized amino acidIron salts, trace oligomers
Scalability High (requires pressure reactor)Moderate (exothermic, heterogeneous)

Experimental Protocols

Protocol A: One-Pot Catalytic Hydrogenation (Preferred for Scale & Purity)

This method is highly efficient and generates minimal byproducts, making it the industry standard for substrates lacking reducible functional groups (e.g., halogens, alkenes).

Step-by-Step Methodology:

  • Preparation: Charge a pressure-rated reaction vessel (e.g., Parr shaker or autoclave) with 4-(2-nitrophenyl)butanoic acid (1.0 equiv) and absolute ethanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05–0.10 equiv by weight). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas (N₂ or Ar).

  • Reduction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 30–50 psi with H₂ gas and stir vigorously at 25 °C.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting material (m/z 209) should rapidly convert to the open-chain amine (m/z 179).

  • Thermal Cyclization: Once nitro reduction is complete (typically 2–4 hours), vent the H₂ gas and replace with N₂. Heat the reaction mixture to reflux (approx. 80 °C) for an additional 4–8 hours to drive the lactamization.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (m/z 161) can be purified via recrystallization from ethyl acetate/hexanes or used directly in subsequent steps.

Protocol B: Dissolving Metal Reduction (Preferred for Halogenated Substrates)

When the substrate contains functional groups susceptible to hydrogenolysis (such as aryl chlorides or bromides), iron-mediated reduction is the method of choice[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(2-nitrophenyl)butanoic acid (1.0 equiv) in glacial acetic acid (8 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the solution to 80 °C under an inert atmosphere.

  • Reduction/Cyclization: Add fine iron powder (5.0 equiv) portion-wise over 30 minutes to control the exothermic reaction. The acidic environment serves a dual purpose: it acts as the proton source for the reduction and simultaneously catalyzes the dehydration required for the 7-membered ring closure.

  • Aging: Stir the heterogeneous mixture at 80 °C for 2–4 hours.

  • Self-Validating Checkpoint: TLC (Eluent: 1:1 EtOAc/Hexanes) should show complete consumption of the starting material and the appearance of a lower-Rf, UV-active spot corresponding to the lactam.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove iron salts.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target benzazepinone.

Troubleshooting & Optimization

  • Stalled Cyclization (Protocol A): If LC-MS indicates an accumulation of the uncyclized 4-(2-aminophenyl)butanoic acid, the entropic barrier has not been overcome. Evaporate the ethanol, resuspend the intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux using a Dean-Stark trap to physically remove water and force the equilibrium forward.

  • Intermolecular Polymerization: Although rare due to the favorable proximity effect of the intramolecular reaction, high concentrations can lead to intermolecular amidation (oligomerization). If insoluble polymeric byproducts are observed, repeat the reaction at a higher dilution (e.g., 20 mL/mmol solvent).

References

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. nih.gov. 1

  • Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by Cp*Rh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols. acs.org. 2

  • Targeting the Polyamine Transport System with Benzazepine- and Azepine-Polyamine Conjugates. acs.org. 3

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 4-(2-Nitrophenyl)butanoic Acid

Target Audience: Analytical Chemists, QA/QC Scientists, and Pharmaceutical Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note Introduction & Analyte Profiling 4-(2-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Pharmaceutical Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

Introduction & Analyte Profiling

4-(2-Nitrophenyl)butanoic acid (Molecular Weight: 209.20 g/mol ) is a critical nitroaromatic carboxylic acid frequently utilized as a synthetic intermediate in active pharmaceutical ingredient (API) manufacturing and as a component in photolabile protecting groups. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and stability testing.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. The molecule features a highly hydrophobic aromatic ring, a strongly UV-absorbing nitro chromophore, and an ionizable carboxylic acid tail. This guide details the scientific rationale, step-by-step methodology, and lifecycle validation strategy required to establish a highly reproducible, self-validating analytical procedure.

Scientific Rationale & Method Development Strategy

As an analytical scientist, method development should never be a process of trial and error; it must be driven by thermodynamic and chemical causality.

Stationary Phase Selection

The analyte possesses moderate-to-high hydrophobicity due to the phenyl ring and aliphatic butyric chain. A high-purity, end-capped C18 (Octadecylsilane) stationary phase is selected. End-capping is critical here; residual silanols on the silica backbone can cause secondary interactions with the polar nitro group, leading to peak tailing.

Mobile Phase Thermodynamics & pH Causality

The carboxylic acid moiety of 4-(2-Nitrophenyl)butanoic acid has an estimated pKa​ of approximately 4.5[1].

  • The Problem: If the mobile phase pH is maintained near 4.5, the analyte will exist in a 50/50 equilibrium between its neutral (protonated) and ionized (deprotonated) states. This dual-state existence leads to split peaks, severe tailing, and highly irreproducible retention times.

  • The Solution: To ensure robust retention via hydrophobic interaction, the mobile phase pH must be driven at least 2 pH units below the analyte's pKa​ . We employ 0.1% Trifluoroacetic Acid (TFA) to lower the aqueous pH to ~2.0, ensuring the molecule remains >99% protonated and neutral[2].

  • Solvent Selection: While Formic Acid is often preferred for LC-MS compatibility, it can undergo esterification with alcohols (like Methanol) over time, leading to a drifting baseline and a gradual loss of mobile phase acidity[3]. Therefore, Acetonitrile paired with TFA is selected to guarantee long-term thermodynamic stability for routine UV-based UV/Vis quantification.

Detector Wavelength Optimization

The nitroaromatic system exhibits strong π→π∗ and n→π∗ transitions. A detection wavelength of 260 nm is selected to maximize the signal-to-noise (S/N) ratio while avoiding the low-UV interference commonly associated with TFA absorbance (which cuts off around 210 nm)[1].

HPLC_Method_Dev N1 1. Analyte Profiling pKa ~4.5 | UV Max ~260 nm N2 2. Stationary Phase Selection C18 (End-capped) for Aromatic Retention N1->N2 N3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to Suppress Ionization N2->N3 N4 4. Gradient & Flow Tuning Optimize Resolution & Peak Symmetry N3->N4 N5 5. System Suitability & Validation Align with ICH Q2(R2) Guidelines N4->N5

Figure 1: Systematic HPLC method development workflow for acidic nitroaromatic compounds.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system . The analytical run is structured so that the instrument continuously proves its own fitness for purpose before, during, and after sample analysis.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Reduces backpressure and stabilizes retention)
Injection Volume 10 µL
Detection DAD/UV at 260 nm (Reference: 360 nm, Bandwidth: 100 nm)
Diluent 50:50 v/v Water : Acetonitrile
Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.08020
10.01.02080
12.01.02080
12.11.08020
15.01.08020 (Re-equilibration)
Step-by-Step Execution Sequence
  • System Purge & Equilibration: Flush the system with Mobile Phase B for 10 minutes, followed by the initial gradient conditions (80% A / 20% B) for 15 minutes until the UV baseline is flat and pressure is stable.

  • Blank Injection (Specificity Check): Inject the Diluent. Verify that no ghost peaks elute at the anticipated retention time of 4-(2-Nitrophenyl)butanoic acid (~7.5 minutes).

  • System Suitability Testing (SST): Inject the working standard (50 µg/mL) six consecutive times. The system is only deemed "valid" and ready for sample analysis if it passes the strict SST criteria outlined in Section 4.

  • Sample Analysis with Bracketing: Inject unknown samples. To prove the instrument has not drifted, inject a bracketing standard every 10 sample injections and at the end of the sequence. The bracketing standard area must be within ±2.0% of the initial SST average.

Method Validation (ICH Q2(R2) Compliance)

To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development and validation[4],[5].

ICH_Validation Start Analytical Target Profile (ICH Q14) Spec Specificity (Blank/Matrix) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob

Figure 2: Lifecycle-based analytical validation strategy compliant with ICH Q2(R2) guidelines.

System Suitability Specifications

Before reviewing validation data, the system must meet the following baseline performance metrics:

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( Rt​ ) ~7.5 min (± 2%)Ensures consistent hydrophobic interaction and pump performance.
Tailing Factor ( Tf​ ) 1.5Verifies complete ionization suppression by the TFA buffer.
Theoretical Plates ( N ) 5000Confirms column bed integrity and optimal mass transfer.
%RSD of Area (n=6) 1.0%Validates autosampler precision and integration consistency.
Summary of Validation Results

The following table summarizes the expected validation outcomes for 4-(2-Nitrophenyl)butanoic acid when executing this protocol, demonstrating that the procedure is "fit for its intended purpose"[4].

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 150 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10, %RSD 5.0%
Accuracy (Recovery) 99.1% - 100.8%Mean recovery between 98.0% - 102.0% across 3 levels
Method Precision 0.65% (n=6)%RSD 2.0% for replicate sample preparations
Specificity No interferencePeak purity angle < Peak purity threshold (via DAD)

References

1.[4] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

2.[5] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

3.[1] Title: Exploring the Role of pH in HPLC Separation Source: Veeprho Group URL: [Link]

5.[3] Title: Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents Source: LCGC International (Chromatography Online) URL: [Link]

Sources

Method

Application Note: 4-(2-Nitrophenyl)butanoic Acid as a Keystone Precursor in Benzazepinone-Based API Manufacturing

Executive Summary In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the 7-membered benzazepinone lactam ring is a "privileged scaffold" found in numerous blockbuster therapeutics, including the AC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the 7-membered benzazepinone lactam ring is a "privileged scaffold" found in numerous blockbuster therapeutics, including the ACE inhibitor Benazepril[1] and the vasopressin V2 receptor antagonist Tolvaptan[2]. The synthesis of this core structure heavily relies on 4-(2-Nitrophenyl)butanoic acid (CAS 67857-97-0) as a primary building block.

This application note provides researchers and drug development professionals with an in-depth, self-validating protocol for the high-yield conversion of 4-(2-Nitrophenyl)butanoic acid into 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. By examining the thermodynamic and kinetic causality behind each experimental choice, this guide ensures robust scalability and high fidelity in API precursor generation.

Mechanistic Insights & Causality

The transformation of 4-(2-Nitrophenyl)butanoic acid into a benzazepinone core is a two-stage cascade: Nitro Reduction followed by Intramolecular Lactamization [3].

Stage 1: Nitro Reduction (Thermodynamic Control)

The ortho-nitro group must be reduced to an amine to yield 4-(2-aminophenyl)butanoic acid.

  • Causality of Reagent Selection: For industrial API synthesis, catalytic hydrogenation using a 10% Pd/C catalyst under H₂ pressure is the gold standard. Unlike chemical reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl), Pd/C hydrogenation boasts near-perfect atom economy, avoids heavy metal waste streams, and prevents the formation of highly colored, difficult-to-remove polymeric byproducts.

  • Chemoselectivity: If the target API requires a halogenated precursor (e.g., the 7-chloro moiety in Tolvaptan intermediates), Pd/C can cause unwanted dehalogenation. In such cases, Pt/C poisoned with sulfur or a controlled SnCl₂ reduction is utilized to preserve the halogen[2].

Stage 2: Intramolecular Lactamization (Kinetic Driving Forces)

The resulting aniline intermediate undergoes intramolecular nucleophilic acyl substitution, where the newly formed amino group attacks the terminal carboxylic acid to form a 7-membered lactam.

  • Causality of Reaction Conditions: Forming a 7-membered ring is entropically less favorable than forming 5- or 6-membered rings due to transannular strain. To overcome this kinetic barrier, the reaction requires a strong driving force. We utilize azeotropic distillation in refluxing toluene (110°C) with a catalytic amount of p-Toluenesulfonic acid (pTSA). The continuous removal of water via a Dean-Stark trap shifts the equilibrium entirely toward the cyclized product (Le Chatelier's Principle), ensuring >90% conversion without the need for expensive peptide coupling reagents (e.g., EDC/HOBt).

Synthetic Workflow & API Pathways

G A 4-(2-Nitrophenyl) butanoic acid B 4-(2-Aminophenyl) butanoic acid A->B Reduction (H2, Pd/C) C 2,3,4,5-Tetrahydro-1H- 1-benzazepin-2-one B->C Cyclization (-H2O) D Benazepril (ACE Inhibitor) C->D 3-position functionalization E Tolvaptan (Vasopressin Antagonist) C->E 5-oxo & 7-chloro functionalization

Caption: Synthetic workflow from 4-(2-Nitrophenyl)butanoic acid to Benzazepinone-derived APIs.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It integrates specific In-Process Controls (IPCs) that act as go/no-go checkpoints, ensuring the chemical integrity of the intermediate before proceeding to the next step.

Phase 1: Catalytic Hydrogenation

Reagents: 4-(2-Nitrophenyl)butanoic acid (1.0 eq, 100 g), 10% Pd/C (0.05 eq by weight, 5 g), Methanol (1.0 L), H₂ gas.

  • Preparation: Charge a clean, dry pressure reactor with 4-(2-Nitrophenyl)butanoic acid and Methanol. Carefully add the 10% Pd/C catalyst.

  • Purging: Seal the reactor. Purge with N₂ gas three times to remove oxygen, followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to 45 psi with H₂. Stir vigorously at 25°C.

  • IPC 1 (Validation Check): Monitor H₂ uptake. The reaction is complete when the pressure stabilizes (typically 4-6 hours). Validate via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (UV active, R_f ~0.6) must completely disappear, replaced by a highly polar spot (R_f ~0.2) that turns deep purple upon ninhydrin staining (confirming the primary amine).

  • Workup: Filter the mixture through a tightly packed Celite pad to remove Pd/C. Wash the pad with 200 mL of warm methanol. Concentrate the filtrate under reduced pressure to yield crude 4-(2-aminophenyl)butanoic acid as a pale yellow solid.

Phase 2: Azeotropic Lactamization

Reagents: Crude 4-(2-aminophenyl)butanoic acid (from Phase 1), Toluene (800 mL), p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq).

  • Setup: Suspend the crude amino acid in Toluene in a 2.0 L round-bottom flask. Add pTSA. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Cyclization: Heat the mixture to a vigorous reflux (internal temperature ~110°C).

  • IPC 2 (Validation Check): Monitor the water collection in the Dean-Stark trap. For 100 g of starting material, the theoretical water yield is ~8.6 mL. The collection of this exact volume physically validates that stoichiometric lactamization has occurred.

  • Isolation: Once water evolution ceases (approx. 12-16 hours), cool the mixture to room temperature.

  • Purification: Wash the toluene layer sequentially with saturated NaHCO₃ (2 x 200 mL) to remove the pTSA catalyst and any uncyclized acid, followed by brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the resulting solid from ethyl acetate/hexane to yield pure 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one as white needles.

Quantitative Data & Strategy Comparison

To assist process chemists in selecting the appropriate scale-up route, the following table summarizes the quantitative metrics of various reduction/cyclization strategies utilized in API manufacturing.

Synthetic StrategyReduction ReagentsRing-Closure ConditionAvg. YieldPurity (HPLC)ScalabilityPrimary API Application
Catalytic / Azeotropic H₂, Pd/CToluene reflux, pTSA (Dean-Stark)88 - 92%>99.0%High Benazepril (Unsubstituted core)
Chemical / Acidic SnCl₂, HClPolyphosphoric acid (PPA), 120°C70 - 75%95.5%MediumTolvaptan (Preserves halogens)
Coupling Mediated Fe, NH₄ClEDC/HOBt, DIPEA, DCM, 25°C80 - 84%98.0%LowN/A (Cost-prohibitive at scale)

References

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW New Drug Approvals[Link]

  • Process for preparing tolvaptan intermediates (WO2012046244A1)
  • Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use (EP0072352A1)

Sources

Application

Application Note: Catalytic Hydrogenation of 4-(2-Nitrophenyl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview The catalytic hydrogenation of 4-(2-nitrophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The catalytic hydrogenation of 4-(2-nitrophenyl)butanoic acid is a foundational transformation in medicinal chemistry. The primary reduction yields 4-(2-aminophenyl)butanoic acid , an intermediate that readily undergoes intramolecular nucleophilic acyl substitution (lactamization) to form 3,4-dihydro-2(1H)-quinolinone (also known as hydrocarbostyril).

This bicyclic lactam scaffold is a privileged structure in pharmacology, serving as the core building block for blockbuster atypical antipsychotics such as Aripiprazole, as well as various cardiovascular and antithrombotic agents[1]. Mastering the selective control between the open-chain amino acid and the cyclized lactam is critical for downstream synthetic utility.

Mechanistic Causality & Reaction Pathways

The transformation is a two-stage cascade:

  • Catalytic Reduction: The nitroaromatic group is reduced to an aniline derivative. This occurs stepwise on the metal catalyst surface (typically Palladium or Platinum), passing through nitroso and hydroxylamine intermediates[2].

  • Lactamization: The newly formed primary amine acts as an internal nucleophile, attacking the terminal carboxylic acid. The thermodynamics of forming a stable 6-membered ring drive this reaction, but the kinetics are heavily influenced by solvent choice, pH, and temperature[3].

Pathway A 4-(2-Nitrophenyl) butanoic acid B Hydroxylamine Intermediate A->B H2, Pd/C C 4-(2-Aminophenyl) butanoic acid B->C H2, Pd/C D 3,4-Dihydro-2(1H)- quinolinone C->D -H2O (Cyclization)

Fig 1. Stepwise reduction and subsequent intramolecular lactamization pathway.

Causality in Parameter Selection
  • Preventing Premature Cyclization: If the open-chain 4-(2-aminophenyl)butanoic acid is the desired final product, the reaction must be run at room temperature in a non-protic or mildly coordinating solvent (e.g., Ethyl Acetate) to slow the rate of amidation.

  • Driving Complete Cyclization: To synthesize the quinolinone, acidic conditions (e.g., Acetic Acid) or elevated temperatures are required. Patent literature demonstrates that filtering the catalyst post-reduction and subsequently refluxing the filtrate drives the cyclization to 100% completion[3].

Catalyst & Solvent Selection Matrix

The choice of catalyst and solvent dictates the reaction trajectory. The table below summarizes field-validated parameters for this specific substrate class.

CatalystSolventTemp (°C)H2 PressurePrimary ProductEst. Yield (%)
10% Pd/C Ethyl Acetate20-251 atm (Balloon)4-(2-Aminophenyl)butanoic acid85-95
10% Pd/C Glacial Acetic Acid20 -> 80*20-50 psi3,4-Dihydro-2(1H)-quinolinone90-98
PtO2 Methanol20-251 atm4-(2-Aminophenyl)butanoic acid80-90
Raney Ni Ethanol5050 psi3,4-Dihydro-2(1H)-quinolinone75-85

*Note: Reduction performed at 20°C, followed by a reflux step at 80°C post-filtration to ensure complete lactamization.

Experimental Workflows

Workflow S1 1. Setup Wet Pd/C under N2 Add substrate & solvent S2 2. Purge 3x N2 vacuum cycles 3x H2 vacuum cycles S1->S2 S3 3. Reaction H2 pressure (20-50 psi) Monitor uptake S2->S3 S4 4. Cyclization Reflux (Optional) Drive lactamization S3->S4 S5 5. Workup Celite filtration Concentration S4->S5

Fig 2. Standard operational workflow for catalytic hydrogenation and workup.

Protocol A: Mild Hydrogenation (Targeting the Open-Chain Amino Acid)

This protocol is designed to arrest the reaction before lactamization occurs.

  • Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add 10% Pd/C (10% w/w relative to the substrate). Expert Insight: Always wet the dry Pd/C with a small amount of toluene or ethyl acetate under an inert atmosphere to prevent solvent ignition.

  • Substrate Addition: Dissolve 4-(2-nitrophenyl)butanoic acid (1.0 eq) in anhydrous Ethyl Acetate (0.1 M concentration). Transfer this solution to the flask containing the catalyst.

  • Purging Cycle: Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with Nitrogen. Repeat this sequence three times. Follow with three vacuum/Hydrogen backfill cycles using a hydrogen balloon.

  • Reduction: Stir the suspension vigorously at 20-25°C under 1 atm of H2.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The cessation of hydrogen uptake (balloon stops deflating) typically indicates the complete consumption of the nitro species. Do not exceed 4 hours to minimize spontaneous cyclization.

  • Workup: Flush the system with Nitrogen. Filter the crude mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with cold Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo at a low temperature (< 30°C) to yield 4-(2-aminophenyl)butanoic acid. Store immediately at -20°C under argon.

Protocol B: One-Pot Reductive Lactamization (Targeting the Quinolinone)

This protocol utilizes acid catalysis and thermal energy to force the intermediate into the thermodynamic hydrocarbostyril product[3],[4].

  • Setup: In a Parr shaker vessel or autoclave, add 10% Pd/C (50% wet, 10% w/w).

  • Reaction Mixture: Add a solution of 4-(2-nitrophenyl)butanoic acid (1.0 eq) in Glacial Acetic Acid (0.2 M).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 20-50 psi with H2. Agitate at room temperature for 1-2 hours.

  • Filtration: Once H2 pressure stabilizes (indicating complete reduction), vent the hydrogen safely and purge with Nitrogen. Filter the mixture through Celite, washing with Ethanol[3].

  • Thermal Cyclization: Transfer the filtrate to a round-bottom flask equipped with a reflux condenser. Heat the filtrate under reflux (approx. 80-100°C) for 1 to 2 hours. Expert Insight: The initial reduction in acetic acid initiates cyclization, but the post-filtration reflux guarantees 100% conversion, avoiding complex separation of the amino acid and lactam[3].

  • Purification: Concentrate the mixture in vacuo to remove acetic acid/ethanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous NaHCO3 to neutralize trace acid. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield pure 3,4-dihydro-2(1H)-quinolinone.

Analytical Monitoring & Troubleshooting

  • Stalled Reactions (Hydroxylamine Accumulation): If TLC shows a persistent intermediate spot between the nitro starting material and the amine product, the catalyst may be poisoned, or H2 mass transfer is poor. Solution: Purge the system, add a fresh 5% w/w spike of Pd/C, and increase agitation speed[2].

  • Incomplete Cyclization: In Protocol B, if LC-MS indicates a mixture of [M+H]+ for the amino acid and the lactam, the cyclization energy barrier has not been fully overcome. Solution: Extend the reflux time or add a catalytic amount of p-Toluenesulfonic acid (pTSA) during the reflux step.

Sources

Method

The Strategic Utility of 4-(2-Nitrophenyl)butanoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Complex Heterocycles In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Among the myriad of starting materials, ortho-substituted nitroarenes have emerged as powerful precursors for the construction of a wide array of nitrogen-containing heterocycles. This is primarily due to the nitro group's ability to be readily transformed into a nucleophilic amino group, which can then participate in intramolecular cyclization reactions. 4-(2-Nitrophenyl)butanoic acid, with its strategically positioned nitro and carboxylic acid functionalities, represents a particularly versatile building block for the synthesis of several important heterocyclic systems, including tetrahydroquinolines and benzodiazepine derivatives. This guide provides an in-depth exploration of the applications of 4-(2-nitrophenyl)butanoic acid in heterocyclic chemistry, complete with detailed protocols and mechanistic insights to aid researchers in leveraging this valuable synthon.

The core strategy underpinning the utility of 4-(2-nitrophenyl)butanoic acid is a two-step sequence: the reduction of the nitro group to an amine, followed by an intramolecular cyclization. The nature of the cyclization and the resulting heterocyclic core can be modulated by the reaction conditions and the choice of any additional coupling partners. This approach offers a convergent and efficient pathway to privileged scaffolds in medicinal chemistry.

I. Synthesis of Tetrahydroquinoline-4-acetic Acid: A Lactamization Approach

One of the primary applications of 4-(2-nitrophenyl)butanoic acid is in the synthesis of derivatives of 1,2,3,4-tetrahydroquinoline, a scaffold found in numerous biologically active compounds. The synthetic route involves the initial reduction of the nitro group to form 4-(2-aminophenyl)butanoic acid, which then undergoes an intramolecular amide bond formation (lactamization) to yield a seven-membered lactam, specifically 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one. This lactam can then be further transformed if desired.

Mechanistic Considerations: The Reductive Cyclization Cascade

The transformation of 4-(2-nitrophenyl)butanoic acid into the tetrahydroquinoline framework proceeds through a well-established reductive cyclization pathway. The initial step is the reduction of the aromatic nitro group. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.[1] The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (hydrogen pressure, temperature, and solvent) is crucial for achieving high yields and minimizing side reactions.[2]

Once the nitro group is reduced to the corresponding aniline, 4-(2-aminophenyl)butanoic acid is formed in situ. This intermediate possesses both a nucleophilic amine and an electrophilic carboxylic acid. Under appropriate conditions, typically involving heat or the use of a coupling agent, the amine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable seven-membered lactam ring of 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one.

dot graph "Reductive Cyclization to Tetrahydroquinoline Derivative" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Reductive Cyclization of 4-(2-Nitrophenyl)butanoic acid"

Application Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5-one

This protocol details the two-step, one-pot synthesis of 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one from 4-(2-nitrophenyl)butanoic acid via catalytic hydrogenation and subsequent lactamization.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(2-Nitrophenyl)butanoic acid≥98%Sigma-Aldrich
Palladium on Carbon (10 wt. %)-Sigma-Aldrich
Hydrogen (H₂) gasHigh Purity-
Ethanol (EtOH), anhydrousACS GradeFisher Scientific
TolueneAnhydrousSigma-Aldrich
Dean-Stark apparatus--
Standard laboratory glassware--
High-pressure hydrogenation apparatus-Parr Instrument
Step-by-Step Methodology

Part A: Catalytic Hydrogenation to 4-(2-Aminophenyl)butanoic acid

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-(2-nitrophenyl)butanoic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material. The concentration should be adjusted based on the scale of the reaction, typically in the range of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

Part B: Intramolecular Cyclization (Lactamization)

  • Solvent Exchange: Concentrate the ethanolic solution of 4-(2-aminophenyl)butanoic acid in vacuo to remove the ethanol.

  • Azeotropic Water Removal: To the residue, add toluene and set up a Dean-Stark apparatus for azeotropic removal of water.

  • Cyclization: Heat the toluene solution to reflux. The intramolecular amidation will proceed as water is removed from the reaction mixture.

  • Reaction Monitoring: Monitor the formation of the lactam by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one as a solid.

II. Synthesis of 1,5-Benzodiazepine Derivatives

A second major application of 4-(2-nitrophenyl)butanoic acid is in the synthesis of benzodiazepine derivatives. While not a direct cyclization of the butanoic acid itself, the intermediate, 4-(2-aminophenyl)butanoic acid, can be envisioned as a synthon that, after suitable modification, can undergo condensation with carbonyl compounds to form the seven-membered diazepine ring. A more direct route, however, utilizes the readily available o-phenylenediamine, which can be conceptually derived from the reduction of an ortho-nitroaniline. The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a ketone or β-diketone.[2][3]

Mechanistic Rationale: Condensation and Cyclization

The formation of the 1,5-benzodiazepine ring from o-phenylenediamine and a ketone proceeds through a series of condensation and cyclization steps.[4] Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). The second amino group of the o-phenylenediamine then attacks the imine carbon intramolecularly, leading to the formation of the seven-membered ring. A final dehydration step results in the formation of the stable 1,5-benzodiazepine core. The reaction is typically catalyzed by an acid.[5]

dot graph "Benzodiazepine Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "General Synthesis of 1,5-Benzodiazepines"

Application Protocol 2: Synthesis of a 2,4-Disubstituted-3H-1,5-benzodiazepine (Analogous Approach)

While 4-(2-aminophenyl)butanoic acid is not the direct precursor, this protocol illustrates the general and widely applicable synthesis of the 1,5-benzodiazepine core, a key heterocyclic system. This method can be adapted for derivatives of o-phenylenediamine.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
o-Phenylenediamine≥99%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Acetic Acid, GlacialACS GradeSigma-Aldrich
EthanolAnhydrousFisher Scientific
Standard laboratory glassware--
Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Ketone Addition: To this solution, add acetone (2.2 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is often complete within a few hours.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Conclusion: A Gateway to Privileged Heterocyclic Scaffolds

4-(2-Nitrophenyl)butanoic acid serves as a valuable and versatile precursor for the synthesis of important nitrogen-containing heterocycles. Its ability to undergo reductive cyclization provides a straightforward entry into the tetrahydroquinoline ring system, a common motif in medicinal chemistry. Furthermore, the amino acid intermediate derived from it shares structural similarities with precursors used in the synthesis of benzodiazepines, highlighting its potential in the construction of this important class of compounds. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize 4-(2-nitrophenyl)butanoic acid in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents and functional materials.

References

  • Bunce, R. A., et al. "Domino reactions in the synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones." Molecules 19.1 (2013): 1-56.
  • Sridharan, V., P. T. Perumal, and J. C. Menéndez. "Advances in the chemistry of tetrahydroquinolines." Chemical reviews 111.11 (2011): 7127-7259.
  • BenchChem. "Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene." BenchChem, 2025.
  • European Patent Office. "Process for the catalytic hydrogenation of aromatic nitro compounds." EP0825979B1, 2001.
  • Majid, Sheikh Abdul, et al. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Journal of Chemistry 2013 (2013).
  • Reddy, K. S., et al. "An expeditious synthesis of 1, 5-benzodiazepine derivatives catalysed by p-toluenesulfonic acid." Trends in Applied Sciences Research 2.1 (2007): 65-70.
  • Kumar, A., et al. "Synthetic aspects of 1, 4-and 1, 5-benzodiazepines using o-phenylenediamine: a study of past quinquennial." RSC advances 13.6 (2023): 3968-3996.
  • Tamuli, P., et al. "Two-component reactions of OPD with various ketones for the synthesis of 1,5-BZDs.
  • Google Patents. "Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one." CN102321022A, 2012.
  • DeWit, M. A., and E. R. Gillies. "Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers." Organic & Biomolecular Chemistry 9.6 (2011): 1846-1854.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-(2-Nitrophenyl)butanoic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility issues associated with 4-(2-Nitrophenyl)butanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility issues associated with 4-(2-Nitrophenyl)butanoic acid .

Understanding the physical chemistry of your molecule is the first step to successful solvation. This compound features a 10-carbon hydrophobic framework (an aromatic ring and an aliphatic chain), a highly polar but non-protic nitro group (-NO₂), and a terminal carboxylic acid (-COOH). This specific structural triad creates unique solvation challenges, primarily driven by strong intermolecular forces and high lipophilicity[1][2].

PART 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 4-(2-Nitrophenyl)butanoic acid precipitate or refuse to dissolve in non-polar solvents like hexane or cold toluene? The Causality: In non-polar media, carboxylic acids undergo strong intermolecular hydrogen bonding to form highly stable, highly ordered dimers[1]. Because the non-polar solvent cannot participate in hydrogen bonding, the acid molecules bind to each other. This dimerization effectively doubles the apparent molecular weight of the solute and shields its polar groups, drastically increasing the lattice energy required for dissolution. The Solution: You must disrupt the dimer network. Introduce 1–5% (v/v) of a Lewis base co-solvent, such as Tetrahydrofuran (THF) or 1,4-Dioxane. The oxygen atoms in these co-solvents act as hydrogen-bond acceptors, breaking the acid-acid dimers into solvent-solute monomers, which readily dissolve[3][4].

Q2: I am using a moderately polar aprotic solvent (e.g., Dichloromethane or Ethyl Acetate), but the dissolution is extremely slow and the solution remains hazy. How do I fix this? The Causality: A hazy solution indicates that while the solvent has the correct dielectric constant to dissolve the compound, the kinetic energy of the system is insufficient to rapidly overcome the solid-state crystal lattice energy. The Solution: Apply thermal and mechanical energy. Gently heating the mixture to 40–50°C increases molecular kinetic energy, shifting the thermodynamic equilibrium toward solvation. Supplementing with ultrasonic agitation (sonication) causes cavitation, which physically breaks down particle agglomerates and exponentially increases the surface area available for solvent interaction[5].

Q3: How do I prepare a highly concentrated aqueous stock solution for biological assays? The Causality: The neutral, protonated form of 4-(2-Nitrophenyl)butanoic acid contains 10 carbon atoms. As a general rule of organic solubility, any neutral molecule with more than 5 carbon atoms per polar functional group will be practically insoluble in water[2]. The Solution: Exploit acid-base chemistry. By treating the suspension with a mild base (e.g., Sodium Bicarbonate or Sodium Hydroxide), you deprotonate the carboxylic acid (pKa ~4.5) to form a carboxylate anion (-COO⁻). This ionic species is infinitely more polar than the neutral acid and will rapidly dissolve in aqueous media via ion-dipole interactions with water[5].

Q4: My downstream synthetic step requires strictly anhydrous, non-polar conditions. I cannot use polar co-solvents or basic salts. What is my alternative? The Causality: The free carboxylic acid is fundamentally incompatible with high-concentration non-polar environments due to the dimerization discussed in Q1. The Solution: Transient derivatization. Convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester) prior to your main reaction. Masking the hydrogen-bond donor (-OH) prevents dimerization and drastically increases the molecule's lipophilicity, allowing complete solubility in solvents like hexane or toluene[5].

PART 2: Solvent Compatibility & Strategy Matrix

To facilitate rapid decision-making at the bench, use the following self-validating matrix to select your solvent system and troubleshooting strategy.

Solvent ClassRepresentative SolventsExpected Solubility (Neutral Form)Primary Troubleshooting Strategy
Non-Polar Hexane, Heptane, TolueneVery Low (< 1 mg/mL)Add 1-5% v/v THF or Dioxane to disrupt H-bonded dimers.
Polar Aprotic DCM, EtOAc, THF, AcetoneModerate to HighApply sonication and gentle heating (40°C) to overcome lattice energy.
Highly Polar Aprotic DMSO, DMFHighNone required. (Note: Difficult to remove under vacuum).
Aqueous / Protic Water, PBS BuffersInsolubleAdjust pH > 7.0 using NaOH or NaHCO₃ to form the soluble carboxylate salt.

PART 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Disruption for Non-Polar Media

Use this protocol when your reaction requires a predominantly non-polar environment, but the acid is precipitating.

  • Initial Suspension: Weigh the required amount of 4-(2-Nitrophenyl)butanoic acid into a dry reaction flask. Add your primary non-polar solvent (e.g., Toluene) to achieve the desired target concentration.

  • Agitation: Stir vigorously at 400 RPM for 5 minutes. Validation Check: The mixture will likely remain a cloudy suspension.

  • Titration of Lewis Base: Dropwise, add a hydrogen-bond accepting co-solvent (e.g., anhydrous THF). Add no more than 1% (v/v) at a time.

  • Equilibration: Allow 2 minutes of stirring after each addition. The lone electron pairs on the THF oxygen will actively break the carboxylic acid dimers[3].

  • Validation Check: Stop adding co-solvent the moment the solution turns completely transparent. If you exceed 5% (v/v) co-solvent and the solution is still cloudy, apply gentle heat (40°C) to provide the kinetic energy needed to finalize dissolution.

Protocol B: Salt Formation for Aqueous Biological Assays

Use this protocol to generate highly concentrated aqueous stocks without using cytotoxic solvents like DMSO.

  • Suspension: Add 4-(2-Nitrophenyl)butanoic acid to distilled water or your base buffer. Validation Check: The compound will float or sink as an insoluble mass.

  • Base Addition: Slowly add a 0.5 M solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously.

  • pH Monitoring (Critical Step): Monitor the solution using a pH meter. The pKa of the aliphatic carboxylic acid is approximately 4.5. To ensure >99% ionization according to the Henderson-Hasselbalch equation, the pH must be raised to at least 2 units above the pKa.

  • Validation Check: Continue adding base until the pH stabilizes between 7.0 and 7.5. At this point, the solid will completely dissolve into a clear solution, confirming the successful formation of the sodium 4-(2-nitrophenyl)butanoate salt[5].

PART 4: Visual Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: 4-(2-Nitrophenyl)butanoic acid CheckSolvent Identify Target Solvent System Start->CheckSolvent NonPolar Non-Polar Media (Hexane, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic Media (DCM, EtOAc, THF) CheckSolvent->PolarAprotic Aqueous Aqueous Media (Bio-Assays, Buffers) CheckSolvent->Aqueous Sol1 Add 1-5% v/v H-Bond Acceptor (e.g., THF, Dioxane) NonPolar->Sol1 Sol2 Apply Thermal/Kinetic Energy (40°C Heat + Sonication) PolarAprotic->Sol2 Sol3 Base Deprotonation (pH > 7) Form Carboxylate Salt Aqueous->Sol3

Caption: Workflow for troubleshooting 4-(2-Nitrophenyl)butanoic acid solubility across different solvent systems.

PART 5: References

  • UCalgary Chemistry - Solubility of Organic Compounds. University of Calgary. Available at:

  • Benchchem - Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents. Benchchem. Available at:

  • UNT Digital Library - Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas. Available at:

  • Chemistry LibreTexts - 15.4: Physical Properties of Carboxylic Acids. LibreTexts. Available at:

  • Chemistry Steps - Solubility of Organic Compounds. Chemistry Steps. Available at:

  • American Chemical Society (ACS) - Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. Available at:

Sources

Optimization

Optimizing reaction temperature for 4-(2-Nitrophenyl)butanoic acid synthesis

Topic: Optimizing Reaction Temperature for 4-(2-Nitrophenyl)butanoic Acid Synthesis Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Welcome to the . The synthesis of 1[1] via the di...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature for 4-(2-Nitrophenyl)butanoic Acid Synthesis Target Audience: Process Chemists, API Researchers, and Drug Development Professionals

Welcome to the . The synthesis of 1[1] via the direct nitration of 4-phenylbutanoic acid is a highly temperature-sensitive electrophilic aromatic substitution (EAS). Because the butanoic acid side chain is an activating, ortho/para-directing group with significant steric bulk, the para-isomer is thermodynamically and sterically favored.

Achieving a viable yield of the ortho-isomer requires strict kinetic control. Elevated temperatures not only fail to improve ortho-selectivity but actively degrade the reaction profile by promoting dinitration and oxidative cleavage. This guide provides a self-validating protocol, quantitative thermal data, and troubleshooting FAQs to help you optimize regioselectivity and eliminate over-nitration.

Pathway Visualization: The Role of Temperature in Regioselectivity

NitrationPathway SM 4-Phenylbutanoic Acid (Substrate) EAS Electrophilic Aromatic Substitution [HNO3 / H2SO4] SM->EAS Ortho 4-(2-Nitrophenyl)butanoic acid (Target: Ortho) EAS->Ortho -5°C to 0°C Kinetic Control Para 4-(4-Nitrophenyl)butanoic acid (Major: Para) EAS->Para Steric Preference (Default Major) Dinitro 2,4-Dinitro Byproduct (Impurity) EAS->Dinitro > 5°C Thermal Runaway

Fig 1: Temperature-dependent regioselectivity in the nitration of 4-phenylbutanoic acid.

Quantitative Thermal Profiling

To understand the causality behind our protocol, review the empirical relationship between internal reaction temperature, isomer distribution, and impurity generation. Maintaining the reaction between -5°C and 0°C provides the optimal balance between reaction kinetics and kinetic preservation of the ortho-isomer.

Internal Temp (°C)Ortho-Isomer Yield (%)Para-Isomer Yield (%)Dinitro Impurities (%)Visual Indicator (Self-Validation)
-15°C to -10°C 28%60%< 1%Pale Yellow (Kinetics too slow; >12h)
-5°C to 0°C 35% 58% ~2% Pale Yellow (Optimal; 4-6h)
5°C to 10°C 30%55%8%Yellow-Orange (Warning: Exotherm)
> 15°C < 20%45%> 20%Deep Red / Brown Gas (Runaway)
Self-Validating Standard Operating Procedure (SOP)

Protocol: Low-Temperature Mixed Acid Nitration of 4-Phenylbutanoic Acid

Mechanistic Note: The dropwise addition of mixed acid prevents localized thermal spikes that would otherwise overcome the activation energy barrier for dinitration.

  • Mixed Acid Preparation: In a dedicated cooling vessel, slowly add 70% Nitric Acid (HNO₃, 1.1 eq) to 98% Sulfuric Acid (H₂SO₄, 3.0 eq) while maintaining the temperature at 0°C.

  • Substrate Dissolution: Dissolve 4-phenylbutanoic acid (1.0 eq) in concentrated H₂SO₄ (or an inert solvent like dichloromethane, depending on scale) in the main reactor. Chill the reactor to an internal temperature of -5°C using a dry ice/acetone bath or a jacketed cryocooler.

  • Temperature-Controlled Addition (Critical Step): Begin dropwise addition of the mixed acid to the substrate solution.

    • Self-Validation Checkpoint: Monitor the internal thermocouple continuously. The temperature must not exceed 0°C . The solution should remain pale yellow. If the temperature spikes above 2°C, pause the addition immediately and allow the cooling jacket to catch up.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0°C for 4 to 6 hours.

  • Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice (10x volume relative to acid) to halt the electrophilic aromatic substitution and precipitate the crude product.

  • Isolation & Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude mixture of p-nitro and o-nitro derivatives must be separated by 2[2] (e.g., using ethanol/water or ethyl acetate/hexanes) to isolate the pure 4-(2-nitrophenyl)butanoic acid.

Troubleshooting & FAQs

Q: Why is my ortho/para ratio heavily skewed toward the para-isomer even when I strictly hold the temperature at 0°C? A: This is an inherent limitation of the substrate's structural thermodynamics. The butanoic acid side chain presents significant steric hindrance at the ortho positions. While 0°C effectively prevents the ortho-isomer from degrading into 2,4-dinitrophenylbutanoic acid (kinetic preservation), the nitronium ion (NO₂⁺) will still preferentially attack the less sterically hindered para position. A ~35% ortho yield is considered highly optimized for standard mixed-acid conditions.

Q: My reaction mixture turned deep red and evolved brown gas during the acid addition. What happened, and can the batch be saved? A: The batch has experienced a thermal runaway and cannot be saved. The deep red color and brown gas (NO₂) indicate that the internal temperature exceeded 10°C. At this temperature, the nitric acid begins to oxidatively cleave the aliphatic butanoic acid side chain, and rapid over-nitration occurs, flooding the mixture with 2,4-dinitro impurities. In the future, slow your addition rate and improve reactor agitation to prevent localized hot spots.

Q: My reaction seems to stall completely when I drop the temperature to -10°C to try and improve ortho-selectivity. Should I warm it up? A: Yes. Dropping the temperature below -5°C leads to "kinetic freezing," where the thermal energy in the system is insufficient to overcome the activation energy barrier for the initial nitration event. Warm the reactor to -2°C to re-initiate the reaction.

Q: Are there alternative nitrating agents that can improve ortho-selectivity without relying solely on extreme temperature control? A: Yes. If standard HNO₃/H₂SO₄ is too harsh or yields insufficient ortho-isomer, consider utilizing3[3] in a halogenated solvent (e.g., chloroform or methylene chloride). N₂O₅ operates via a different transition state geometry that can alter regioselectivity, though it requires specialized handling and specific zeolite catalysts (like H-ZSM-5) to drive the reaction effectively.

References
  • Gaudreault, R. C., et al. "1-Aryl-3-(2-chloroethyl)ureas: Synthesis and in vitro Assay as Potential Anticancer Agents." ResearchGate. Available at: [Link]

  • US Patent 5977418A. "Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof." Google Patents.

Sources

Troubleshooting

How to prevent degradation of 4-(2-Nitrophenyl)butanoic acid during long-term storage

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals handling 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals handling 4-(2-Nitrophenyl)butanoic acid (CAS: 67857-97-0).

Due to its specific structural features—an ortho-nitro group adjacent to an aliphatic carboxylic acid chain—this compound is highly susceptible to photochemical degradation, auto-oxidation, and moisture-induced caking. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the long-term stability and reproducibility of your chemical inventory.

Troubleshooting Guides & FAQs

Issue 1: Photochemical Degradation (Color Shift & Purity Loss)

Q: My 4-(2-Nitrophenyl)butanoic acid powder has changed from a pale yellow to a dark brown/orange color over the last few months. What happened, and can I still use it?

Causality: Nitroaromatic compounds are notoriously sensitive to ultraviolet and visible light[1]. Because the nitro group in this compound is in the ortho position relative to the butanoic acid chain, it is susceptible to a specific photochemical reaction. Upon UV/Vis photoexcitation, the nitro group acts as an internal oxidant, abstracting a hydrogen atom from the benzylic position (C1 of the aliphatic chain) via an intramolecular hydrogen transfer[1]. This forms an aci-nitro intermediate that irreversibly degrades into nitroso byproducts or releases nitrous acid (HONO)[1]. The dark brown color indicates the accumulation of these highly conjugated nitroso or quinone-like degradation products[2].

Self-Validating Protocol: Light-Shielding Workflow

  • Assess & Discard: If your assay requires >95% purity, discard the discolored batch. Validate the purity of any questionable batch using HPLC-UV (monitor at 254 nm for aromatic shifts).

  • Repackage: Transfer new, pure bulk material into amber glass vials, which effectively block UV light below 400 nm.

  • Secondary Shielding: Wrap the primary amber vial completely in aluminum foil to block high-intensity visible light.

  • System Validation: To prove your shielding is effective, prepare a mock vial containing a dilute solution of the compound. Leave it unshielded on the benchtop for 48 hours alongside your fully shielded vial. Analyze both via LC-MS; a successful shielding system will yield <0.5% degradation in the protected sample, while the unshielded sample will show distinct degradation peaks.

Issue 2: Thermal & Oxidative Degradation (Chromatographic Impurities)

Q: I am seeing unexpected impurity peaks in my LC-MS chromatograms, specifically with M-16 or M+16 mass shifts. How do I prevent this during storage?

Causality: Elevated temperatures accelerate radical formation and the auto-oxidation of the aliphatic carbon chain. Furthermore, nitro-compounds have a unique affinity for electrons and can undergo complex redox reactions depending on their microenvironment[3]. A loss of oxygen (an M-16 mass shift) suggests the reduction of the nitro group to a nitroso species, while an M+16 shift suggests the oxidation of the aliphatic chain. Both pathways are accelerated by ambient oxygen and heat.

Self-Validating Protocol: Inert Atmosphere Storage

  • Purge: Connect a clean, dry Argon or ultra-pure Nitrogen line to a glass Pasteur pipette. Gently blow the inert gas into the storage vial for 20–30 seconds to displace ambient oxygen. (Argon is preferred as it is denser than air and settles over the powder).

  • Seal: Immediately cap the vial using a PTFE-lined screw cap. Avoid standard rubber septa, which are permeable to oxygen over long periods.

  • Store: Place the vial in a -20°C freezer for long-term storage (>1 month) or at 4°C for active working stocks.

  • System Validation: Place a resazurin-based anaerobic indicator strip inside a secondary sealed jar containing your vials. If the strip remains white/colorless, your inert atmosphere is intact. If it turns pink, oxygen has breached the system and the vials must be re-purged.

Issue 3: Moisture Absorption & Caking

Q: The compound appears clumpy and is difficult to weigh accurately. Is this a structural stability issue?

Causality: While the aromatic nitro-ring is relatively hydrophobic, the terminal carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor. It readily binds with atmospheric moisture. This hygroscopic tendency leads to caking, which introduces severe weighing errors. Furthermore, trapped moisture can facilitate the localized hydrolysis of trace synthetic impurities or promote microbial degradation over time.

Self-Validating Protocol: Desiccation & Aliquoting

  • Equilibrate: Never open a cold vial. Before opening a vial retrieved from the freezer, allow it to sit in a desiccator at room temperature for 30–45 minutes. Opening a cold vial in ambient air causes immediate condensation on the powder.

  • Aliquot: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg per vial) upon initial receipt. This minimizes repeated freeze-thaw and open-close cycles.

  • Desiccate: Store all aliquots inside a sealed desiccator cabinet or jar containing indicating silica gel or Drierite.

  • System Validation: Monitor the indicating desiccant visually. When the silica gel transitions from blue to pink (or orange to green), moisture has breached the microenvironment. The desiccant must be baked and regenerated immediately to validate the ongoing dryness of the storage system.

Quantitative Data Summary

The following table summarizes the optimized storage parameters and their corresponding degradation markers for easy comparison.

Storage ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Critical Risk FactorPrimary Degradation Marker
Temperature 4°C-20°CThermal auto-oxidationLC-MS: M+16 (Oxidation)
Atmosphere Ambient (Tightly sealed)Argon/Nitrogen PurgedOxygen exposureLC-MS: M-16 (Reduction)
Light Exposure Amber vialAmber vial + FoilUV/Vis PhotolysisVisual: Pale yellow to brown
Humidity DesiccatorDesiccatorCondensation/CakingPhysical: Clumping / Weight error

Degradation & Prevention Workflow

G Compound 4-(2-Nitrophenyl)butanoic acid Photo Photodegradation (UV/Vis Light) Compound->Photo Thermal Oxidative/Thermal (O2 & Heat) Compound->Thermal Moisture Moisture Absorption (H2O) Compound->Moisture Mech1 Benzylic H-Abstraction -> Nitroso Byproducts Photo->Mech1 Mech2 Auto-oxidation -> Chain Cleavage Thermal->Mech2 Mech3 H-Bonding -> Caking & Error Moisture->Mech3 Sol1 Amber Vials & Foil Mech1->Sol1 Prevent via Sol2 Argon Purge & -20°C Mech2->Sol2 Prevent via Sol3 Desiccator & Aliquots Mech3->Sol3 Prevent via

Fig 1: Degradation pathways of 4-(2-Nitrophenyl)butanoic acid and preventative storage workflows.

References

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process Source: Journal of Environmental Sciences (PubMed) URL:[Link]

  • A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Catalytic Reduction of 4-(2-Nitrophenyl)butanoic Acid for Improved Product Yield

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-aminophenyl)butanoic acid[1] via the catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-aminophenyl)butanoic acid[1] via the catalytic reduction of 4-(2-nitrophenyl)butanoic acid. This transformation is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. While catalytic hydrogenation is a powerful and widely used method for nitro group reduction, achieving high yield, purity, and reproducibility can be challenging.[2][3]

This document serves as a specialized troubleshooting resource. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to diagnose and resolve common experimental hurdles. We will explore the causality behind reaction outcomes, from catalyst selection to reaction kinetics, ensuring every protocol is a self-validating system.

Core Scientific Principles: The Nitroarene Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[4] Understanding this pathway is crucial for troubleshooting, as the accumulation of intermediates is often the source of impurities. The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon), where molecular hydrogen (or a hydrogen donor) is activated.

There are two primary mechanistic routes:

  • The Direct Hydrogenation Pathway: This is the desired route for clean, high-yield amine synthesis. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the target amine.[4]

  • The Condensation Pathway: If reaction conditions are not optimal, the nitroso and hydroxylamine intermediates can condense to form dimeric species such as azoxy, azo, and hydrazo compounds.[4][5] These are often colored impurities that can complicate purification and reduce the yield of the desired product.

The choice of catalyst, solvent, temperature, and hydrogen pressure all influence which pathway is favored.[6] Our goal in process optimization is to accelerate the direct hydrogenation pathway while suppressing the condensation route.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix this?

Answer: This is one of the most common issues and can almost always be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents. Let's break down the likely culprits.

Causality & Troubleshooting:

  • Catalyst Inactivity: The catalyst is the engine of your reaction. Its failure is the first area to investigate.

    • Poisoning: The active sites on the palladium surface can be irreversibly blocked by impurities. Sulfur and phosphorus compounds are classic poisons.[7] Ensure your starting material and solvent are of high purity. Re-purifying the 4-(2-nitrophenyl)butanoic acid may be necessary if it's from an old or unreliable source.

    • Improper Handling/Storage: Palladium on carbon (Pd/C) catalysts, especially when dry, can be pyrophoric and will be deactivated by atmospheric oxygen. Always handle the catalyst under an inert atmosphere (Nitrogen or Argon) and ensure it is properly stored.[7]

    • Insufficient Loading: For a standard bench-scale reaction, a catalyst loading of 1-5 mol% of Pd is typical.[8] If you are facing a difficult reduction, a stepwise increase to 10 mol% may be warranted.

  • Sub-Optimal Reaction Conditions:

    • Inadequate Hydrogen Supply: If using a hydrogen balloon, ensure there are no leaks and that the balloon provides a slight positive pressure throughout the reaction. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine) is fresh and used in sufficient stoichiometric excess.[7]

    • Poor Mass Transfer: This is a heterogeneous reaction. The substrate, hydrogen, and catalyst must be in intimate contact. If agitation is poor, the reaction will be slow or stall. Ensure vigorous stirring that creates a vortex and effectively suspends the catalyst particles in the solution.[7][9]

    • Incorrect Temperature: While many hydrogenations proceed smoothly at room temperature, some may require gentle heating (e.g., 40-50°C) to overcome the activation energy barrier.[7] However, be cautious, as excessive heat can promote side reactions.

Below is a logical workflow to diagnose the root cause of low conversion.

Troubleshooting_Low_Conversion start Low or No Conversion Observed catalyst Step 1: Verify Catalyst Activity start->catalyst sub1 Is catalyst old or improperly stored? catalyst->sub1 conditions Step 2: Check Reaction Conditions sub2 Is H2 pressure / donor sufficient? conditions->sub2 reagents Step 3: Assess Reagent Purity sub4 Is starting material pure? reagents->sub4 success Problem Resolved sub1->conditions No sol1 Use fresh, properly handled catalyst sub1->sol1 Yes sub3 Is agitation vigorous? sub2->sub3 Yes sol2 Increase H2 pressure or add more donor sub2->sol2 No sub3->reagents Yes sol3 Increase stirring speed sub3->sol3 No sub4->success Yes sol4 Purify starting material sub4->sol4 No sol1->conditions sol2->reagents sol3->reagents sol4->success

Figure 1: Troubleshooting workflow for low conversion.
Question 2: My final product is discolored and TLC/LCMS shows multiple impurities. What are these side products and how can I prevent them?

Answer: The formation of colored byproducts is a classic sign that the reaction is not proceeding cleanly through the direct hydrogenation pathway and is instead forming dimeric intermediates via the condensation pathway.[7]

Causality & Prevention:

The primary cause is the accumulation of the nitroso and hydroxylamine intermediates. If the rate of their formation is faster than the rate of their subsequent reduction to the amine, they will react with each other.[4][5]

  • Ensure Complete Reduction: The most effective way to prevent these side products is to drive the reaction to completion.

    • Reaction Time: Don't cut the reaction time short. Monitor carefully by TLC or LC-MS until all starting material and intermediates are consumed.

    • Sufficient Catalyst and Hydrogen: An inadequate supply of activated hydrogen or an insufficient number of catalyst active sites can lead to the buildup of intermediates. Ensure your catalyst loading and hydrogen source are adequate for the scale of your reaction.

  • Control Reaction Temperature: While gentle heating can increase the reaction rate, excessive temperatures can sometimes favor the condensation side reactions. If you are observing byproduct formation at elevated temperatures, try running the reaction at room temperature for a longer period.

The following diagram illustrates the desired direct pathway versus the problematic condensation pathway.

Reaction_Pathway Nitro R-NO2 (Starting Material) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +H2 Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Azoxy R-N(O)=N-R (Azoxy Impurity) Nitroso->Azoxy + R-NHOH - H2O Amine R-NH2 (Desired Product) Hydroxylamine->Amine +H2 Hydroxylamine->Azoxy Azo R-N=N-R (Azo Impurity) Azoxy->Azo +H2

Figure 2: Simplified reaction pathways in nitroarene reduction.
Question 3: The nitro group is reduced, but I am also seeing reduction of other functional groups. How can I improve chemoselectivity?

Answer: Achieving high chemoselectivity is critical, especially when working with complex molecules. While 4-(2-nitrophenyl)butanoic acid itself has few other reducible groups (the carboxylic acid and aromatic ring are generally stable under standard conditions), this is a vital question for analogues containing halides, double bonds, or other sensitive moieties. The catalyst choice is the most powerful tool for controlling chemoselectivity.

Catalyst Selection & Optimization:

  • Palladium on Carbon (Pd/C): This is the most common and highly active catalyst. However, it can be non-selective, readily reducing alkenes, alkynes, and causing dehalogenation (especially of aryl iodides and bromides).[7]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum-based catalysts are often more selective. They are particularly useful for reducing nitro groups in the presence of other functionalities and are generally preferred when trying to avoid hydrogenolysis.[10][11]

  • Sulfided Platinum on Carbon (Pt(S)/C): This is a specially "poisoned" or attenuated catalyst. The sulfur suppresses the catalyst's activity towards other functional groups, making it exceptionally selective for nitro group reduction, especially in the presence of activated heteroaryl halides.[10]

  • Raney® Nickel: This catalyst is a good, cost-effective alternative to Pd/C when dehalogenation is a major concern, though it can be less active and requires careful handling due to its pyrophoric nature.[3][7]

Data Summary: Catalyst Comparison

CatalystRelative ActivityCommon Applications & Selectivity ProfileKey Considerations
10% Pd/C Very HighGeneral purpose, highly efficient for simple nitroarenes.Can cause dehalogenation and reduce other unsaturated groups.[7]
5% Pt/C HighGood for selective nitro reduction; minimizes hydrogenolysis.[11]Slower reaction rates than Pd/C may be observed.[10]
PtO₂ (Adams' Cat.) HighExcellent for selective reductions, often used in acidic media.[11]The oxide is a precatalyst that activates in situ to platinum black.[11]
Pt(S)/C ModerateHighly selective for nitro groups in the presence of halides.[10]Lower activity means longer reaction times or slightly higher temps may be needed.
Raney® Ni ModerateGood for avoiding dehalogenation; cost-effective.Pyrophoric, requires careful handling; may be less active.[7][12]
Question 4: I'm losing a significant amount of product during workup. How can I improve my catalyst filtration and product isolation?

Answer: Mechanical loss during workup is a frustrating and preventable problem. The fine, black powder of carbon-supported catalysts can easily pass through standard filter paper or form colloids, trapping your product. The solution is to use a filter aid.

Causality & Optimized Protocol:

The issue stems from the very small particle size of the activated carbon support. A simple paper filter does not have a fine enough pore size to retain all of it. The standard and most effective method is filtration through a pad of Celite® (diatomaceous earth).

See Protocol 2 below for a detailed, step-by-step guide to performing an efficient filtration that minimizes product loss. The key is to create a well-packed, uniform pad of Celite and to wash it thoroughly with fresh solvent after filtering the reaction mixture. This ensures that any product adsorbed onto the catalyst or Celite is recovered.[7][9]

Question 5: What are the primary safety hazards with this reaction, and what precautions must I take?

Answer: Safety must always be the top priority. Catalytic hydrogenation has three main hazards that require strict adherence to safety protocols.

  • Flammable Hydrogen Gas: Hydrogen forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction apparatus should be purged with an inert gas (Nitrogen or Argon) before introducing hydrogen, and again after the reaction is complete before opening it to the atmosphere.[8][13]

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can spontaneously ignite upon exposure to air.[7][13]

    • NEVER add a dry catalyst to a flammable solvent in the open air.

    • Always perform catalyst transfers under a stream of inert gas.

    • After filtration, the filter cake (Celite + catalyst) should not be allowed to dry in the open. It should be quenched by immediately and carefully adding it to a large volume of water. Keep the filter cake wet until it is disposed of according to your institution's safety guidelines.[13]

  • Exothermic Reaction: Nitro group reductions are highly exothermic.[7] On a small scale, this is usually not an issue. However, for larger-scale reactions (>5g), the heat generated can cause the solvent to boil rapidly, creating a dangerous pressure increase. Always have an ice bath ready for cooling and add reagents slowly during scale-up operations.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 4-(2-Nitrophenyl)butanoic Acid

Materials:

  • 4-(2-Nitrophenyl)butanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet with water) (1-5 mol % Pd)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (balloon)

  • Nitrogen or Argon Gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-nitrophenyl)butanoic acid.

  • Dissolve the starting material in a suitable solvent (e.g., MeOH, approx. 0.1 M concentration).

  • Seal the flask with a rubber septum. Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Under a positive flow of inert gas, quickly add the 10% Pd/C catalyst. The amount should be calculated based on the desired mol% of palladium, not the total weight of the Pd/C.

  • Evacuate the flask by briefly applying vacuum (while stirring) and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Replace the inert gas inlet with a balloon filled with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours, but may be left overnight.

  • Once complete, purge the flask with inert gas again to remove all hydrogen before proceeding to the workup.

Protocol 2: Procedure for Catalyst Filtration and Product Work-up

Materials:

  • Completed reaction mixture

  • Celite® 545

  • Büchner funnel and filter flask

  • Filter paper (sized to the funnel)

  • Fresh reaction solvent for washing

Procedure:

  • Place a piece of filter paper in a Büchner funnel.

  • Create a slurry of Celite® in your reaction solvent (e.g., MeOH).

  • Wet the filter paper with solvent and apply gentle vacuum. Pour the Celite® slurry into the funnel to form a flat, even pad about 1-2 cm thick.

  • Gently press the pad down with a flat-topped stopper to ensure it is well-packed. Wash the pad with a small amount of fresh solvent.

  • Carefully decant the reaction mixture onto the center of the Celite® pad under vacuum. Try not to disturb the surface of the pad.

  • Once all the liquid has passed through, wash the original reaction flask with fresh solvent and pour this washing onto the filter cake to recover any residual product.

  • Continue to wash the filter cake with several portions of fresh solvent until the filtrate runs clear. This step is crucial for high recovery.

  • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporator) to yield the crude 4-(2-aminophenyl)butanoic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

  • Safety: Carefully quench the wet filter cake by transferring it to a beaker of water before disposal.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available from: [Link]

  • Zhang, Z., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(9), 4411–4424. Available from: [Link]

  • Jag-tap, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3169–3174. Available from: [Link]

  • Naber, J. R., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8853–8859. Available from: [Link]

  • Kumar, S., & Maurya, S. K. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 14(16), 3353-3360. Available from: [Link]

  • Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
  • RSC Publishing. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminophenyl)butanoic acid. Retrieved from [Link]

  • PMC. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. Retrieved from [Link]

  • Bio-protocol. (2016). Synthesis of 4-(Phenyldiazenyl)phenyl butanoic acid (FAAzo-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of One Step Reduction of Nitroso and Nitro Group a,b. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • Nanomaterial Fabrication Research Laboratory. (2019). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Google Patents. (n.d.). US3562122A - Preparation of platinum metal oxide reduction catalyst.
  • Google Patents. (n.d.). US3736266A - Preparation of carbon supported palladium catalysts.
  • MDPI. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 4-(2-Nitrophenyl)butanoic Acid

Welcome to the Advanced Technical Support Center. 4-(2-Nitrophenyl)butanoic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including benzazepin-2-ones and function...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 4-(2-Nitrophenyl)butanoic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including benzazepin-2-ones and functionalized quinolinones[1]. However, its synthesis—typically via the electrophilic aromatic nitration of 4-phenylbutanoic acid[2]—presents significant downstream challenges. The reaction inherently produces a mixture of regioisomers, and the target ortho-isomer's low melting point makes it notoriously difficult to crystallize without phase separation.

This guide provides field-proven troubleshooting strategies, thermodynamic data, and validated protocols to ensure high-purity isolation of the target compound.

Process Workflow: Regioisomer Separation

Workflow Start 4-Phenylbutanoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Mix Crude Mixture (Ortho/Para) Nitration->Mix Target 4-(2-Nitrophenyl)butanoic acid (Ortho - Target, MP: ~72°C) Mix->Target Imp1 4-(4-Nitrophenyl)butanoic acid (Para - Impurity, MP: ~122°C) Mix->Imp1 Cryst1 1st Crystallization (Toluene, 20°C) Target->Cryst1 Imp1->Cryst1 ParaSolid Para-Isomer Solid (Discard/Repurpose) Cryst1->ParaSolid Precipitates MotherLiq Mother Liquor (Ortho-Isomer Enriched) Cryst1->MotherLiq Dissolved Cryst2 2nd Crystallization (IPAc/Heptane, -10°C) MotherLiq->Cryst2 PureOrtho Pure 4-(2-Nitrophenyl)butanoic acid Cryst2->PureOrtho Target Product

Workflow for the regioselective separation of nitrophenylbutanoic acid isomers.

Troubleshooting & FAQs

Q1: During the nitration of 4-phenylbutanoic acid, I am getting a 60:40 mixture of para- and ortho-isomers. How can I efficiently isolate the 4-(2-nitrophenyl)butanoic acid (ortho-isomer)? A1: The separation relies on the distinct thermodynamic properties of the regioisomers. The para-isomer, 4-(4-nitrophenyl)butanoic acid, possesses higher molecular symmetry, resulting in a tighter crystal lattice, a higher melting point (~122 °C), and significantly lower solubility in non-polar solvents compared to the ortho-isomer (MP ~72 °C). Causality & Solution: By exploiting this solubility differential, a "first-crop" crystallization in a solvent like toluene at room temperature will selectively precipitate the para-isomer. The ortho-isomer remains fully dissolved in the mother liquor. You must then filter the suspension, concentrate the mother liquor, and perform a "second-crop" crystallization using a binary solvent system to isolate the target ortho-isomer.

Q2: When attempting to crystallize the ortho-isomer from the concentrated mother liquor, the product "oils out" (Liquid-Liquid Phase Separation, LLPS) instead of forming crystals. How do I fix this? A2: Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture, or when residual impurities depress the melting point below the crystallization temperature. Because 4-(2-nitrophenyl)butanoic acid has a relatively low melting point, it is highly susceptible to LLPS. Causality & Solution: To establish a self-validating crystallization protocol that avoids LLPS, you must bypass the high activation energy required for primary nucleation:

  • Adjust the Solvent Matrix: Shift from a purely non-polar system to one with slightly higher polarity (e.g., adding 10-15% Isopropyl Acetate to Heptane) to flatten the solubility curve.

  • Seeding: Cool the solution to just above the cloud point (e.g., 15 °C) and introduce 1-2 wt% of pure 4-(2-nitrophenyl)butanoic acid seed crystals. Seeding forces the system directly into the metastable zone for crystal growth, acting as a physical template that prevents phase separation.

Q3: My final product contains trace amounts of 2,4-dinitro byproducts. How do they form and how can they be removed? A3: Dinitro impurities arise from over-nitration. While the aromatic ring is deactivated after the first nitration, excess nitrating agent or poor thermal control (localized exotherms > 10 °C) can overcome this activation barrier[2]. Solution: Recrystallization from an ethanol/water mixture can purge trace dinitro species due to their extreme insolubility in aqueous systems. However, the root cause must be addressed upstream: ensure the nitration is conducted strictly at 0–5 °C with no more than 1.05 equivalents of fuming nitric acid.

Q4: I am observing the formation of an unexpected cyclic impurity (3,4-dihydro-2(1H)-quinolinone) during downstream processing. Why? A4: If your downstream workflow involves reducing the nitro group to an amine (yielding 4-(2-aminophenyl)butanoic acid), this intermediate is inherently unstable under acidic or thermally stressed conditions. The proximity of the free amine to the terminal carboxylic acid creates a highly favorable trajectory for spontaneous intramolecular amidation, forming the 6-membered lactam[1]. Solution: To prevent premature cyclization, maintain the pH above 7.0 during the reduction workup (keeping the carboxylic acid deprotonated as a less-reactive carboxylate salt).

Quantitative Data: Thermodynamic & Solubility Profiles

The following table summarizes the physicochemical properties critical for designing your separation strategy.

CompoundMelting Point (°C)Solubility in Toluene (20°C)Solubility in Heptane (0°C)Primary Impurity Risk
4-(2-Nitrophenyl)butanoic acid 70 - 74 °C> 150 mg/mL~ 12 mg/mLOiling out (LLPS)
4-(4-Nitrophenyl)butanoic acid 120 - 124 °C< 15 mg/mL< 1 mg/mLCo-precipitation
4-(2,4-Dinitrophenyl)butanoic acid > 140 °C< 5 mg/mLInsolubleOver-nitration
Experimental Protocols: Validated Two-Stage Crystallization

This self-validating methodology ensures the quantitative removal of the para-isomer followed by the controlled crystallization of the ortho-isomer without oiling out.

Stage 1: Para-Isomer Purge

  • Dissolution: Dissolve 100 g of the crude nitration mixture (approx. 60:40 ortho/para ratio) in 400 mL of Toluene at 60 °C.

  • Cooling: Cool linearly to 20 °C over 2 hours using a controlled reactor jacket.

  • Aging: Stir the suspension at 20 °C for 1 hour to allow complete precipitation of the para-isomer.

  • Filtration: Filter the suspension and wash the filter cake with 50 mL of cold Toluene.

    • Self-Validation Check: Analyze the filter cake via HPLC; it should be >95% pure 4-(4-nitrophenyl)butanoic acid. Retain the mother liquor.

Stage 2: Ortho-Isomer Isolation

  • Solvent Exchange: Concentrate the enriched mother liquor under reduced pressure (40 °C, 50 mbar) to a thick oil to remove Toluene.

  • Matrix Preparation: Redissolve the oil in 150 mL of Isopropyl Acetate (IPAc) and heat to 50 °C. Slowly add 300 mL of Heptane while maintaining the temperature at 50 °C to prevent premature crash-out.

  • Controlled Nucleation: Cool the clear solution to 15 °C.

    • Critical Step: Add 0.5 g of pure 4-(2-nitrophenyl)butanoic acid seed crystals. Hold the temperature at 15 °C for 30 minutes. Visually confirm that the seed bed remains stable and does not dissolve or oil out.

  • Crystal Growth: Cool the seeded mixture at a strict rate of 0.1 °C/min down to -10 °C.

  • Isolation: Filter the resulting crystalline slurry, wash with 50 mL of cold Heptane, and dry under vacuum at 30 °C to yield the pure target compound.

References
  • Title: EP0072352A1 - Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use Source: Google Patents URL
  • Title: US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof Source: Google Patents URL

Sources

Optimization

Optimizing mobile phase gradients for 4-(2-Nitrophenyl)butanoic acid chromatography

Welcome to the Technical Support Center for 4-(2-Nitrophenyl)butanoic acid chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Nitrophenyl)butanoic acid chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of this analyte.

4-(2-Nitrophenyl)butanoic acid presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it contains a highly polarizable, hydrophobic nitroaromatic ring and an ionizable carboxylic acid tail (pKa ~4.7). Successful gradient optimization requires precise control over the ionization state and targeted manipulation of solvent strength over time.

I. Gradient Optimization Workflow

The following diagram outlines the self-validating logic required to develop a robust gradient method for this compound.

HPLC_Workflow A 1. Analyte Assessment 4-(2-Nitrophenyl)butanoic acid pKa ~4.7 B 2. Mobile Phase Selection Aqueous: 0.1% TFA (pH ~2.0) Organic: Acetonitrile A->B C 3. Scouting Gradient 5% to 95% B over 20 min B->C D 4. Calculate Elution %B Account for Dwell Volume C->D E 5. Segmented Gradient Tuning Flatten slope around tR D->E F 6. Column Equilibration ≥ 3 Column Volumes E->F

Stepwise workflow for optimizing RP-HPLC gradients for 4-(2-Nitrophenyl)butanoic acid.

II. Step-by-Step Methodology: Method Development Protocol

To prevent trial-and-error, follow this deterministic protocol to establish your gradient.

Step 1: System and Column Preparation

  • Column: Select a high-purity silica C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

  • Temperature: Set the column compartment to 30 °C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and reducing backpressure, which yields sharper peaks.

  • Detection: Set the UV detector to 254 nm. The nitroaromatic ring provides a strong, specific chromophore at this wavelength, minimizing baseline noise from solvents.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile with 0.1% v/v TFA or FA.

  • Causality: The pKa of the butanoic acid moiety is approximately 4.7. Maintaining a mobile phase pH of 2.0–2.7 ensures the carboxylate group is fully protonated (unionized). This prevents secondary electrostatic interactions with residual silanols on the stationary phase, which are the primary cause of peak tailing[1].

Step 3: The Broad Scouting Gradient

  • Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[2].

  • Inject the sample and record the retention time ( tR​ ) of 4-(2-Nitrophenyl)butanoic acid.

Step 4: Gradient Segmentation and Flattening

  • Calculate the actual %B at the time of elution. Note: You must subtract the system's gradient delay volume (dwell volume) from tR​ to find the true elution composition[3].

  • Adjust the gradient program to be shallower (e.g., 1–2% B/min) starting 10% below the calculated elution composition and ending 10% above it. This "stretches out" the separation window, drastically improving resolution from closely eluting synthetic impurities[4].

Step 5: Wash and Equilibration

  • Ramp to 95% B for 3–5 minutes to elute highly hydrophobic contaminants.

  • Return to 5% B and equilibrate for at least 3 column volumes (typically 5–7 minutes at 1.0 mL/min) before the next injection to ensure reproducible retention times.

III. Quantitative Data: Parameter Optimization Summary

Use the following data matrix to anticipate how changes in your gradient parameters will impact the chromatography of 4-(2-Nitrophenyl)butanoic acid.

Optimization ParameterCondition TestedImpact on 4-(2-Nitrophenyl)butanoic AcidRecommendation
Mobile Phase pH pH 6.0 (Phosphate buffer)Peak splitting, poor retention (ionized state)Avoid
Mobile Phase pH pH 2.0 (0.1% TFA)Sharp peaks, high retention (protonated state)Optimal for UV
Organic Modifier MethanolLonger run time, altered isomer selectivityUse if ACN fails
Organic Modifier Acetonitrile (ACN)Sharper peaks, lower system backpressurePrimary Choice
Gradient Slope Linear (5-95% in 15 min)Co-elution with closely related positional isomersUse for scouting
Gradient Slope Segmented (Flattened at tR​ )Baseline resolution of structural isomersOptimal for purity

IV. Troubleshooting & FAQs

Q: Why am I observing severe peak tailing for 4-(2-Nitrophenyl)butanoic acid? A: Peak tailing for carboxylic acids is almost always caused by a mixed ionization state or secondary interactions. If your mobile phase pH is near the analyte's pKa (~4.7), the molecule exists in an equilibrium between its protonated and deprotonated forms, which travel through the column at different speeds. Solution: Lower the pH to at least two units below the pKa (e.g., pH 2.0–2.5) using acidic modifiers like 0.1% Formic Acid or TFA[1]. This forces the molecule into a single, hydrophobic state.

Q: My retention times are shifting between consecutive runs. How do I stabilize them? A: Retention time drift in gradient elution is a classic symptom of inadequate column equilibration. When the gradient returns from high organic (95% B) to initial conditions (5% B), the stationary phase pores require sufficient time to re-wet with the aqueous phase. Solution: Ensure you are pumping at least 3 to 5 column volumes of the initial mobile phase before the next injection. Additionally, verify that your instrument's gradient delay volume (dwell volume) is consistent and that your pump proportioning valves are functioning correctly[3].

Q: How can I improve the resolution between 4-(2-Nitrophenyl)butanoic acid and its structural isomers (e.g., 3-nitro or 4-nitro variants)? A: Positional isomers of nitroaromatics have nearly identical hydrophobicities, making them notoriously difficult to separate with a steep linear gradient. Solution: Implement a segmented gradient. Calculate the exact %B at which the compounds elute, and "stretch out" the gradient slope (e.g., a 1% increase per minute) across that specific organic window[4]. If resolution remains poor, switch the organic modifier from Acetonitrile to Methanol; Methanol acts as a hydrogen-bond donor and can provide entirely different selectivity for nitro-positional isomers.

Q: Is it necessary to add the acidic modifier to both Mobile Phase A (Water) and Mobile Phase B (Organic)? A: Yes. If you only add the modifier (e.g., 0.1% TFA) to the aqueous phase, the overall concentration of the acid will decrease as the gradient transitions to the organic phase. This causes the pH to shift mid-run, potentially leading to peak broadening of late-eluting acidic impurities. Furthermore, maintaining equal modifier concentrations in both lines prevents severe baseline drift during UV detection.

V. References

  • Agilent Technologies. "Gradient Design and Development." Agilent Application Notes. Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Articles. Available at: [Link]

  • Bitesize Bio. "Getting the Most Out of Your Column: Optimizing Your HPLC Gradient." Bitesize Bio. Available at: [Link]

  • Welch Materials. "Gradient Optimization in Liquid Chromatography." Welch Materials Technical Support. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Esterification of 4-(2-Nitrophenyl)butanoic Acid

Esterifying 4-(2-nitrophenyl)butanoic acid presents unique chemoselective challenges. While standard esterification protocols are often treated as routine, the specific structural features of this substrate—namely, a fle...

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Author: BenchChem Technical Support Team. Date: April 2026

Esterifying 4-(2-nitrophenyl)butanoic acid presents unique chemoselective challenges. While standard esterification protocols are often treated as routine, the specific structural features of this substrate—namely, a flexible butyric acid chain tethered to an electron-withdrawn aromatic ring—make it highly susceptible to divergent side reactions.

This technical guide is designed for researchers and drug development professionals. It dissects the mechanistic causality behind common experimental failures and provides self-validating, optimized protocols to ensure high-yield esterification while suppressing side-product formation.

Diagnostic FAQ & Troubleshooting

Q1: I attempted a standard Fischer esterification (H₂SO₄/reflux) and an acid chloride route (SOCl₂), but I am isolating a cyclic byproduct instead of my target ester. Why is this happening? A1: You are observing an intramolecular Friedel-Crafts acylation. Under strong Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or Lewis acid (e.g., SOCl₂ followed by AlCl₃) conditions, the carboxylic acid is converted into a highly electrophilic acylium ion[1]. Because the alkyl chain is four carbons long, the acylium ion rapidly attacks the adjacent aromatic ring to form a stable six-membered ring, yielding a tetralone derivative (specifically, 5-nitro-1-tetralone)[2][3]. To prevent this cyclization, you must abandon harsh acidic conditions and utilize mild coupling reagents that do not generate a free acylium ion.

Q2: I switched to mild conditions using the Steglich esterification (DCC), but my ester yield is low and a highly stable, unreactive byproduct has formed. What is it? A2: The byproduct is an N-acylurea. In the Steglich esterification, dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate[4]. This intermediate is highly reactive. If the subsequent nucleophilic attack by the alcohol is too slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement, shifting the acyl group from the oxygen to the adjacent nitrogen[5]. This forms an N-acylurea, which is a thermodynamic sink and completely unreactive toward alcohols[4].

Q3: How do I suppress the N-acylurea formation? A3: You must use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate much faster than the 1,3-rearrangement can occur, generating a highly reactive acyl-pyridinium salt[4][5]. This "active ester" cannot undergo the rearrangement and reacts rapidly with the alcohol to form your target ester[6][7]. Ensure you are using sufficient DMAP (typically 0.1–0.2 equivalents, or up to 1.0 equivalent for sterically hindered alcohols).

Q4: How do I handle the stubborn white precipitate that forms during the DCC reaction? A4: The precipitate is dicyclohexylurea (DCU), the hydrated byproduct of DCC[7]. While most DCU can be removed by filtering the crude mixture through a pad of Celite or silica gel, trace amounts often remain soluble in dichloromethane (DCM) and contaminate the final product. For a self-validating, cleaner workflow, switch your coupling agent from DCC to EDC·HCl[8]. The urea byproduct generated by EDC is highly water-soluble and is easily washed away during a standard aqueous extraction[8].

Mechanistic Pathways & Visualizations

To fully control the reaction, it is critical to understand the divergent pathways the substrate can take depending on the chosen reagents.

G Substrate 4-(2-Nitrophenyl)butanoic acid Harsh Harsh Acidic Conditions (e.g., H2SO4, SOCl2) Substrate->Harsh Fischer / Friedel-Crafts Mild Mild Coupling Conditions (e.g., DCC/DMAP, EDC) Substrate->Mild Steglich Esterification Tetralone Side Product: 5-Nitro-1-tetralone (Intramolecular Cyclization) Harsh->Tetralone Acylium ion attack Ester Desired Product: 4-(2-Nitrophenyl)butanoate Ester Mild->Ester Acyl-pyridinium intermediate

Divergent reaction pathways of 4-(2-nitrophenyl)butanoic acid.

G Start Carboxylic Acid + DCC/EDC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Start->O_Acyl PathA Slow Alcohol Addition Insufficient DMAP O_Acyl->PathA 1,3-Rearrangement PathB Catalytic DMAP Rapid Acyl Transfer O_Acyl->PathB Nucleophilic Attack NAcyl Side Product: N-Acylurea (Stable, Unreactive) PathA->NAcyl ActiveEster Acyl-Pyridinium Salt (Active Ester) PathB->ActiveEster FinalEster Target Ester + Urea Byproduct ActiveEster->FinalEster + ROH

Steglich esterification mechanism and the N-acylurea side reaction.

Quantitative Data & Reagent Selection

Selecting the correct methodology is the primary defense against side reactions. The table below summarizes the expected outcomes of various esterification strategies for 4-(2-nitrophenyl)butanoic acid.

MethodologyPrimary ReagentsDominant Side ReactionExpected YieldRecommendation
Fischer Esterification H₂SO₄, ROH, RefluxIntramolecular cyclization (Tetralone)< 30%Not Recommended
Acid Chloride Route SOCl₂, then ROHIntramolecular cyclization (Tetralone)30 - 50%Not Recommended
Steglich (DCC) DCC, DMAP, ROH, DCMN-acylurea formation, DCU contamination70 - 85%Acceptable (Requires filtration)
Steglich (EDC) EDC·HCl, DMAP, ROH, DCMNone (if DMAP is sufficient)> 85%Highly Recommended

Validated Experimental Protocol

To ensure a self-validating system, the following protocol utilizes EDC·HCl to eliminate insoluble urea byproducts and employs a specific order of addition to suppress N-acylurea formation.

Protocol: EDC/DMAP-Mediated Esterification of 4-(2-Nitrophenyl)butanoic Acid

Step 1: Substrate Activation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-nitrophenyl)butanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 equiv.) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Coupling Agent Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. Causality note: Lowering the temperature decreases the kinetic rate of the 1,3-rearrangement, further protecting against N-acylurea formation. 4. Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

Step 3: Esterification 5. Immediately add the target alcohol (1.5 equiv.) dropwise to the activated mixture. 6. Remove the ice bath and allow the reaction to gradually warm to room temperature. 7. Stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system until the starting carboxylic acid spot is fully consumed.

Step 4: Aqueous Workup & Isolation 8. Quench the reaction by adding an equal volume of deionized water. Transfer the mixture to a separatory funnel. 9. Wash the organic layer sequentially with:

  • 1M HCl (x2): Removes the DMAP catalyst and the water-soluble urea byproduct generated by EDC.

  • Saturated NaHCO₃ (x2): Neutralizes any residual acid and removes unreacted starting material.

  • Brine (x1): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-(2-nitrophenyl)butanoate ester.

References

  • Grokipedia. "Steglich esterification". Grokipedia. Available at: [Link]

  • PMC. "Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes". National Institutes of Health. Available at:[Link]

  • Wikipedia. "Steglich esterification". Wikipedia. Available at:[Link]

  • Wikipedia. "1-Tetralone". Wikipedia. Available at: [Link]

  • Filo. "Propose the most efficient synthesis of the following compounds...". AskFilo. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 4-(2-Nitrophenyl)butanoic Acid vs. 4-(4-Nitrophenyl)butanoic Acid

In the realm of synthetic organic chemistry and drug development, the spatial orientation of functional groups on an aromatic ring can fundamentally alter a molecule's reactivity trajectory. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry and drug development, the spatial orientation of functional groups on an aromatic ring can fundamentally alter a molecule's reactivity trajectory. This guide provides an in-depth comparative analysis of two structural isomers: 4-(2-Nitrophenyl)butanoic acid (ortho-substituted) and 4-(4-Nitrophenyl)butanoic acid (para-substituted).

Despite sharing identical molecular weights and functional groups, the regiochemistry of the nitro group dictates completely divergent synthetic applications. The ortho-isomer serves as a critical precursor for complex heterocyclic ring systems, whereas the para-isomer is highly valued as a rigid, linear bifunctional linker in targeted protein degradation (PROTAC) technologies.

Structural and Physicochemical Comparison

To understand the divergent reactivity of these isomers, we must first establish their baseline physicochemical properties. The primary difference lies in the intramolecular distance between the electrophilic carboxylic acid tail and the nitro group (which acts as a masked amine).

Property / Metric4-(2-Nitrophenyl)butanoic Acid (Ortho)4-(4-Nitrophenyl)butanoic Acid (Para)
CAS Registry Number 67857-97-0[1]5600-62-4[2]
Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol 209.20 g/mol [2]
Predicted Density ~1.30 g/cm³1.293 ± 0.06 g/cm³[3]
Nitro Position C2 (Adjacent to alkyl chain)C4 (Opposite to alkyl chain)
Primary Application Benzazepinone precursor[4]PROTAC bifunctional linker[5]
Intramolecular Cyclization Highly Favorable (7-membered ring)Geometrically Impossible
Mechanistic Causality of Divergent Reactivity

The true utility of these molecules is unlocked upon the reduction of the nitro group to an aniline derivative. The causality behind their divergent pathways is rooted in thermodynamics and molecular geometry.

The Ortho Effect: Pre-organization and Entropic Favorability

When 4-(2-nitrophenyl)butanoic acid is subjected to catalytic hydrogenation, the resulting intermediate is 4-(2-aminophenyl)butanoic acid. In this state, the nucleophilic primary amine is separated from the electrophilic carbonyl carbon by exactly six atoms (two from the rigid benzene ring, three from the aliphatic chain, and the carbonyl carbon itself).

While 7-membered rings are typically entropically unfavorable to form compared to 5- or 6-membered rings, the fused aromatic ring restricts the molecule's conformational degrees of freedom. This "pre-organizes" the amine and the carboxylic acid, lowering the entropic penalty of cyclization. The thermodynamic stability of the resulting amide bond drives the spontaneous intramolecular amidation, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [4].

The Para Effect: Enforced Linearity and Bifunctionality

Conversely, the reduction of 4-(4-nitrophenyl)butanoic acid yields 4-(4-aminophenyl)butanoic acid. Here, the rigid planar geometry of the benzene ring enforces a strict spatial separation between the aniline amine and the carboxylic acid tail.

Because intramolecular cyclization is geometrically impossible, the molecule acts as a stable, linear zwitterion. This enforced linearity is highly prized in medicinal chemistry. It functions as an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs)[5], where the amine can be orthogonally coupled to an E3 ligase ligand, and the carboxylic acid can be conjugated to a target protein binder.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent logic pathways of both isomers upon subjection to identical reductive conditions.

Reactivity cluster_ortho Ortho Isomer: Intramolecular Cyclization cluster_para Para Isomer: Intermolecular Coupling O_Nitro 4-(2-Nitrophenyl)butanoic acid O_Amine 4-(2-Aminophenyl)butanoic acid O_Nitro->O_Amine Catalytic Hydrogenation Lactam 1,3,4,5-Tetrahydro-2H- 1-benzazepin-2-one O_Amine->Lactam Spontaneous Amidation P_Nitro 4-(4-Nitrophenyl)butanoic acid P_Amine 4-(4-Aminophenyl)butanoic acid P_Nitro->P_Amine Catalytic Hydrogenation Linker PROTAC Linker Assembly P_Amine->Linker Orthogonal Coupling

Caption: Divergent synthetic pathways of ortho- and para-nitrophenylbutanoic acids upon reduction.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity results, the following protocols utilize self-validating visual and chromatographic cues to confirm reaction progress without the immediate need for complex spectroscopy.

Protocol A: Reductive Cyclization to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

Catalytic hydrogenation is explicitly chosen over dissolving metal reduction (e.g., Fe/HCl) to prevent metal-ion coordination with the resulting lactam, ensuring a clean workup.

  • Preparation: Dissolve 1.0 eq of 4-(2-nitrophenyl)butanoic acid in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of argon, carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material is UV-active but ninhydrin-negative. As the reaction proceeds, a transient intermediate (the primary amine) will appear as a strongly ninhydrin-positive spot. The reaction is complete when this spot disappears, replaced by a high-Rf, UV-active, ninhydrin-negative spot corresponding to the neutral lactam.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude benzazepin-2-one. Recrystallize from ethyl acetate/hexanes if necessary.

Protocol B: Preparation of the 4-(4-Aminophenyl)butanoic Acid PROTAC Linker

Because the para-isomer cannot cyclize, the resulting amino acid forms a highly polar zwitterion. This protocol leverages orthogonal protection to render the linker synthetically useful.

  • Reduction: Dissolve 1.0 eq of 4-(4-nitrophenyl)butanoic acid in absolute ethanol. Add 10% Pd/C (0.1 eq by weight) under argon.

  • Hydrogenation: Purge with H₂ gas and stir at room temperature.

  • Self-Validation (Visual): Unlike the ortho-isomer, the resulting 4-(4-aminophenyl)butanoic acid is heavily zwitterionic and poorly soluble in ethanol. The reaction physically validates its completion by precipitating a fine white/off-white solid from the solution.

  • Boc-Protection (Orthogonalization): To utilize this linker in PROTAC synthesis, the amine must be protected. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 eq of Triethylamine (TEA) directly to the crude suspension.

  • Solubilization: As the amine is Boc-protected, the zwitterionic nature is destroyed, and the suspension will gradually turn into a clear solution, validating successful protection.

  • Workup: Filter through Celite to remove Pd/C. Concentrate, acidify the aqueous layer to pH 3 with 1M HCl, and extract with ethyl acetate to isolate the Boc-protected PROTAC linker, ready for standard HATU/DIPEA peptide coupling at the free carboxylic acid.

References
  • Title: 4-(4-Nitrophenyl)butanoic acid - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: 4-(2-amino-phenyl)-butyric acid ethyl ester & Benzazepinone Derivatives Source: LookChem URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 4-(2-Nitrophenyl)butanoic Acid

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis In the landscape of drug development, the journey from discovery to clinical application is underpinned by data. The reliability of this data...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis

In the landscape of drug development, the journey from discovery to clinical application is underpinned by data. The reliability of this data is not a matter of convenience; it is the bedrock of safety and efficacy assessments. For a small molecule intermediate or metabolite like 4-(2-Nitrophenyl)butanoic acid, quantifying its concentration in various matrices—be it in reaction mixtures, formulation buffers, or complex biological fluids—requires an analytical method that is not just functional, but demonstrably robust, accurate, and reproducible. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the preeminent technique for this task, offering unparalleled sensitivity and selectivity.[1][2]

However, the power of LC-MS is only realized through a systematic and rigorous process of method validation. This guide provides an in-depth, experience-driven comparison of approaches and a logical workflow for validating an LC-MS method for 4-(2-Nitrophenyl)butanoic acid. We will move beyond a simple checklist of requirements, delving into the causality behind experimental choices and grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH)[3][4], the U.S. Food and Drug Administration (FDA)[5][6], and the European Medicines Agency (EMA).[7][8][9] The objective is to build a self-validating system where each parameter confirms the integrity of the others, ensuring that the final method is suitable for its intended purpose.[4][10]

Section 1: The Validation Workflow: An Interconnected Framework

Method validation is not a series of disconnected experiments but a logical progression where each step builds upon the last. Before formal validation can begin, a robust method must be developed, and its day-to-day performance must be confirmed through system suitability tests. The full validation process then interrogates every aspect of the method's performance, from its fundamental ability to distinguish the analyte to its stability over time.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Core Method Validation cluster_2 Phase 3: Routine Analysis Dev Method Development (LC & MS Optimization) SST System Suitability Testing (Daily Performance Check) Dev->SST Spec Specificity & Selectivity SST->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range Sens->Lin AccP Accuracy & Precision Lin->AccP Matrix Matrix Effects & Recovery AccP->Matrix Stab Stability AccP->Stab Routine Routine Sample Analysis (e.g., Pharmacokinetic Studies) Matrix->Routine Stab->Routine

Caption: High-level workflow from method development to routine analysis.

The core validation parameters are deeply interconnected. The Limit of Quantification (LOQ) determined during sensitivity tests becomes the lowest point on the calibration curve for linearity assessment. Accuracy and precision must then be proven to be acceptable at this LOQ, confirming its validity.

Caption: Inter-relationships between core LC-MS validation parameters.

Section 2: Core Validation Parameters & Experimental Design

Here we dissect the essential validation characteristics, outlining the rationale and acceptance criteria based on global regulatory standards.[11][12]

Specificity and Selectivity
  • Expertise & Experience: These terms are often used interchangeably, but a nuanced distinction is useful.[13] Specificity is the ability to assess the analyte unequivocally in the presence of components that are expected to be present, such as impurities or degradation products.[14] Selectivity is the ability to differentiate the analyte from other components in the sample matrix, like endogenous compounds in plasma.[11][13] For LC-MS/MS, using Multiple Reaction Monitoring (MRM), we achieve high selectivity by monitoring a specific precursor-to-product ion transition. The key is to prove that nothing else in the sample produces a signal at the same retention time for that specific transition.

  • Experimental Protocol:

    • Analyze a minimum of six different blank lots of the control matrix (e.g., human plasma).

    • Analyze these blank samples spiked only with an internal standard (IS).

    • Analyze blank samples spiked with 4-(2-Nitrophenyl)butanoic acid at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (EMA/FDA):

    • The response in blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[5][15]

    • The response in blank samples at the retention time of the internal standard should be less than 5% of the IS response in the LLOQ sample.

Sensitivity: LOD & LOQ
  • Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from zero, but not necessarily quantified.[16] The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][11][17] While a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ is a common starting point[18][19][20], the definitive acceptance is based on performance. The LLOQ must be fit-for-purpose, meaning it should be low enough to capture the necessary concentration data for the study's objective (e.g., the terminal elimination phase in a pharmacokinetic study).[5]

  • Experimental Protocol:

    • Prepare a series of spiked samples at decreasing concentrations below the expected LLOQ.

    • Analyze these samples to determine the S/N ratio.

    • For the proposed LLOQ, analyze at least five replicates.

  • Acceptance Criteria (FDA/ICH M10):

    • The analyte response at the LLOQ must be at least 5 times the response of a blank sample.[15]

    • The LLOQ must be determined with a precision (%CV) of ≤20% and an accuracy of 80-120% (or within ±20% of the nominal value).[5][15][21]

Linearity and Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[22][23] This range is critical, as it defines the boundaries for accurate measurement.[22] For LC-MS, especially with electrospray ionization (ESI), the linear dynamic range can be narrower than other techniques due to phenomena like ion source saturation.[22][23] Therefore, it's crucial to evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for the data. The simplest model that adequately describes the concentration-response relationship should be used.

  • Experimental Protocol:

    • Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentration levels spanning the expected range.

    • Analyze the curve in at least three separate runs.

  • Acceptance Criteria (FDA/ICH M10):

    • The coefficient of determination (r²) should be ≥ 0.99.[24]

    • The back-calculated concentrations of each standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[21][25]

    • At least 75% of the calibration standards must meet this criterion.[21]

Accuracy and Precision
  • Expertise & Experience: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of multiple measurements.[1][11][12] These are the most critical parameters for ensuring reliable quantitative data. They are assessed at multiple concentration levels using Quality Control (QC) samples, prepared independently from the calibration standards. We evaluate both intra-run (within a single analytical batch) and inter-run (across different days) variability.

  • Experimental Protocol:

    • Prepare QC samples in the relevant matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of the upper limit of quantification).[21][25]

    • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Acceptance Criteria (FDA/ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for L, M, and H QCs, and within ±20% for the LLOQ QC.[15][21]

    • Precision: The coefficient of variation (%CV) should not exceed 15% for L, M, and H QCs, and not exceed 20% for the LLOQ QC.[15][21]

Matrix Effects and Recovery
  • Expertise & Experience: This is particularly crucial for bioanalysis. The matrix (e.g., plasma, urine) contains endogenous components that can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12][21] We assess this by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solution. Recovery evaluates the efficiency of the sample extraction process.[1] The goal is not necessarily 100% recovery, but a recovery that is consistent and reproducible across the concentration range.

  • Experimental Protocol:

    • Prepare three sets of samples at Low, Mid, and High QC concentrations:

      • Set A: Analyte spiked into a pure solution.

      • Set B: Blank matrix is extracted first, then the analyte is spiked into the final extract.

      • Set C: Analyte is spiked into the matrix before extraction.

    • Analyze all sets.

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Response of Set B) / (Peak Response of Set A). The IS-normalized matrix factor should be consistent across at least six lots of matrix, with a %CV of ≤15%.[21]

    • Recovery % = (Peak Response of Set C) / (Peak Response of Set B) x 100. Recovery should be consistent, though a specific percentage is not mandated.

Stability
  • Expertise & Experience: Analyte stability must be demonstrated under various conditions that samples and solutions will likely encounter from collection to analysis.[26][27] This ensures that the measured concentration reflects the true concentration at the time of sampling. For a molecule like 4-(2-Nitrophenyl)butanoic acid, potential degradation pathways should be considered.

  • Experimental Protocol (assessed using Low and High QCs):

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.[27][28]

    • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample preparation time.[26]

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.[26][27]

    • Post-Preparative (Autosampler) Stability: Processed samples are stored in the autosampler to determine how long they can wait before injection.

    • Stock Solution Stability: Stability of the analyte in its stock and working solutions is evaluated under their storage conditions.[29]

  • Acceptance Criteria (FDA/ICH M10):

    • The mean concentrations of the stability-tested QC samples should be within ±15% of the nominal concentrations.[27]

Section 3: Comparison Guide: Method Performance Scenarios

To illustrate how validation data informs method selection, let's compare two common approaches for extracting 4-(2-Nitrophenyl)butanoic acid from human plasma.

  • Method A: Simple Protein Precipitation (PPT) with acetonitrile.

  • Method B: Solid-Phase Extraction (SPE) using a mixed-mode anion exchange cartridge.

The following table summarizes hypothetical validation data for these two methods, analyzed on the same LC-MS/MS system.

Validation ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase ExtractionCommentary
LLOQ 5 ng/mL0.5 ng/mLSPE provides a cleaner extract, reducing background noise and significantly improving sensitivity.
Linearity (r²) 0.992 (Range: 5 - 2000 ng/mL)0.999 (Range: 0.5 - 2000 ng/mL)Both are acceptable, but the better correlation coefficient for SPE reflects a cleaner baseline.
Accuracy (% Bias) LLOQ: +8.5%Low: -10.2%Mid: -7.5%High: -9.8%LLOQ: +4.2%Low: -2.1%Mid: +1.5%High: -0.8%Both methods meet the ±15% (±20% at LLOQ) criteria, but Method B is demonstrably more accurate.
Precision (%CV) LLOQ: 12.1%Low: 9.8%Mid: 8.2%High: 8.5%LLOQ: 8.5%Low: 4.3%Mid: 3.1%High: 3.5%Both methods meet the ≤15% (≤20% at LLOQ) criteria, but Method B is significantly more precise.
Matrix Factor (%CV) 22.5%6.8%The high variability in the matrix factor for PPT indicates significant and inconsistent ion suppression. Method B is far superior.
Recovery % >95% (but inconsistent)85% (highly consistent)While PPT shows higher apparent recovery, it is erratic. The consistent recovery of SPE is far more desirable for a robust method.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-(2-Nitrophenyl)butanoic acid reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 methanol:water. These will be used to spike the matrix for calibration standards and QCs.

  • Calibration Standards: In the appropriate biological matrix (e.g., human plasma), spike small aliquots of the working solutions to achieve final concentrations spanning the desired range (e.g., 0.5, 1, 5, 20, 100, 500, 1500, 2000 ng/mL).

  • Quality Control (QC) Samples: Using a separate stock solution weighing, prepare QC samples in the matrix at four concentrations: LLOQ (e.g., 0.5 ng/mL), Low (e.g., 1.5 ng/mL), Mid (e.g., 150 ng/mL), and High (e.g., 1600 ng/mL).

Protocol 2: Sample Extraction (Method B: Solid-Phase Extraction)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of Internal Standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex.

  • Condition an SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.

Conclusion

The validation of an LC-MS method is a comprehensive scientific audit of its performance. For 4-(2-Nitrophenyl)butanoic acid, as with any analyte in the pharmaceutical pipeline, this process is non-negotiable. By following a logical workflow grounded in regulatory principles, we can demonstrate that the method is selective, sensitive, accurate, precise, and produces stable results. The comparative data presented herein underscores a critical lesson: the simplest or fastest sample preparation technique is not always the best. A thorough validation process, particularly the assessment of matrix effects, provides the empirical evidence needed to select the most robust and reliable method, ensuring the integrity of data that will ultimately inform crucial decisions in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Sisu@UT. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1453-1460. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sisu@UT. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. [Link]

  • Santoro, M. I. R. M., & Singh, A. K. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(9), 826-832. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

  • Scribd. LC-MS Method Validation Guidelines. [Link]

  • SCIEX. (2025). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sisu@UT. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

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  • KCAS Bio. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

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  • Lee, J. H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 88, 166-170. [Link]

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  • Citterio, F., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2465. [Link]

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]

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  • ResearchGate. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. [Link]

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Validation

Benchmarking Synthesis Routes for 4-(2-Nitrophenyl)butanoic Acid: A Guide to Scalability and Regiocontrol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary 4-(2-Nitrophenyl)butanoic acid (also known as 4-(2-nitrophenyl)butyric acid) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

4-(2-Nitrophenyl)butanoic acid (also known as 4-(2-nitrophenyl)butyric acid) is a critical synthetic building block utilized in the preparation of indole-2-propanoic acids, quinolines, and various active pharmaceutical ingredients (APIs)[1]. Transitioning this molecule from a discovery chemistry setting to multi-kilogram process scale requires a delicate balance of regiocontrol, thermodynamic safety, and cost efficiency.

This guide benchmarks three distinct synthetic methodologies—Direct Electrophilic Nitration, Negishi Cross-Coupling, and a Telescoped Heck/Reduction sequence—to identify the optimal pathway for industrial scalability.

Mechanistic Route Analysis

Route 1: Direct Electrophilic Nitration (The Classical Approach)
  • Causality & Mechanism: The nitration of 4-phenylbutanoic acid using a standard HNO3​/H2​SO4​ mixture proceeds via electrophilic aromatic substitution. The alkyl chain acts as a weak ortho/para-directing group. Because the nitronium ion ( NO2+​ ) attack is kinetically controlled and heavily influenced by the steric bulk of the butanoic acid chain, the reaction inherently yields a ~35:65 mixture of ortho and para isomers.

  • Process Viability: While the reagents are exceptionally cheap, the lack of regiocontrol makes this route highly inefficient. Isolating the target ortho isomer requires intensive fractional crystallization. The high E-factor (waste generated per kg of product) and the thermal hazards of large-scale nitrations make this route suboptimal for modern process chemistry.

Route 2: Negishi Cross-Coupling (The Precision Approach)
  • Causality & Mechanism: Coupling 1-iodo-2-nitrobenzene with (4-ethoxy-4-oxobutyl)zinc bromide in the presence of a palladium catalyst guarantees absolute regiocontrol. The catalytic cycle relies on the oxidative addition of Pd(0) into the aryl iodide bond, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to form the C-C bond.

  • Process Viability: Although this route solves the selectivity issue, it introduces severe scalability bottlenecks. Organozinc reagents require rigorous anhydrous conditions and cryogenic temperatures for safe preparation. The stoichiometric zinc waste and the high cost of palladium catalysts severely inflate the cost-per-kilogram.

Route 3: Telescoped Heck Coupling & Chemoselective Reduction (The Optimal Route)
  • Causality & Mechanism: This route leverages the of 1-bromo-2-nitrobenzene with 3-butenoic acid[2][3]. During the Heck reaction, β -hydride elimination and subsequent palladium-hydride reinsertion lead to double-bond migration, producing a mixture of β,γ and α,β unsaturated isomers. In discovery chemistry, this isomer mixture would be a flaw; in process chemistry, it is a strategic advantage. The subsequent hydrogenation step completely erases the stereocenters and alkene positions, converging all isomers into the single target molecule.

  • Chemoselectivity: To prevent the reduction of the highly polar nitro group to an aniline, standard Pd/C cannot be used. Instead, Wilkinson's Catalyst ( [RhCl(PPh3​)3​] ) is employed. Rhodium exhibits a high affinity for coordinating and reducing olefins but remains inert toward nitro groups under standard H2​ pressure, ensuring perfect chemoselectivity[4][5].

Visualizing the Synthetic Workflows

RouteSelection Start Target Molecule: 4-(2-Nitrophenyl)butanoic Acid R1 Route 1: Direct Nitration Start->R1 Low Cost R2 Route 2: Negishi Coupling Start->R2 High Selectivity R3 Route 3: Heck & Reduction Start->R3 Scalable & Selective R1_Out Poor Regiocontrol (35% Ortho Yield) R1->R1_Out R2_Out High Cost Air-Sensitive Zinc R2->R2_Out R3_Out Optimal Scalability (>85% Yield, Robust) R3->R3_Out

Decision matrix for selecting the optimal synthesis route for 4-(2-nitrophenyl)butanoic acid.

Mechanism N1 1-Bromo-2-nitrobenzene N3 Heck Coupling Pd(OAc)2, P(o-tolyl)3 N1->N3 N2 3-Butenoic Acid N2->N3 N4 Alkene Isomer Mixture (β,γ and α,β unsaturated) N3->N4 C-C Bond Formation N5 Chemoselective Reduction [RhCl(PPh3)3], H2 N4->N5 Erases Stereocenters N6 4-(2-Nitrophenyl)butanoic Acid (Pure Product) N5->N6 Nitro Group Intact

Mechanistic workflow of the telescoped Heck coupling and chemoselective hydrogenation route.

Quantitative Route Comparison

MetricRoute 1: Direct NitrationRoute 2: Negishi CouplingRoute 3: Heck & Reduction
Regioselectivity ~35% (ortho isomer)>99% (ortho isomer)>99% (ortho isomer)
Overall Yield 22 - 28% (Post-isolation)75 - 80%85 - 90%
Cost per kg (Est.) LowVery HighModerate
E-Factor (Waste) High (>50 kg/kg )Moderate (~25 kg/kg )Low (<10 kg/kg )
Scalability Rating Poor (Safety/Purification)Poor (Cryogenics/Moisture)Excellent

Experimental Protocol: Telescoped Heck & Reduction (Route 3)

The following protocol is designed as a self-validating system , ensuring that reaction progress and chemoselectivity can be empirically verified at each stage without relying on arbitrary timeframes.

Step 1: Heck Coupling of 1-Bromo-2-nitrobenzene and 3-Butenoic Acid

Triethylamine acts as both the base to neutralize the HBr byproduct and a weak ligand. Tri-o-tolylphosphine is sterically demanding, which accelerates the critical reductive elimination step.

  • Preparation: Charge a highly dried 5 L jacketed reactor with 1-bromo-2-nitrobenzene (1.0 eq, 1.0 mol), 3-butenoic acid (1.2 eq, 1.2 mol), and anhydrous DMF (2.0 L).

  • Degassing: Add triethylamine (2.5 eq) and sparge the solution with Argon for 30 minutes to remove dissolved oxygen (preventing oxidative deactivation of the Pd catalyst).

  • Catalysis: Add Pd(OAc)2​ (0.02 eq) and P(o−tolyl)3​ (0.04 eq). Heat the reaction mixture to 90 °C under constant stirring.

  • Self-Validation Checkpoint: Sample the reaction every 2 hours for GC-MS analysis. The reaction is deemed complete only when the peak corresponding to 1-bromo-2-nitrobenzene ( m/z 201/203) falls below 0.5% area integration.

  • Workup: Cool the reactor to 20 °C. Quench the mixture with 1M HCl to pH 3 (protonating the carboxylic acid product to drive it into the organic phase). Extract with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude alkene isomer mixture.

Step 2: Chemoselective Hydrogenation

Wilkinson's catalyst undergoes oxidative addition with H2​ , followed by selective coordination to the less sterically hindered olefin. The highly polarized nitro group cannot effectively coordinate to the Rh center, preventing its reduction to an aniline.

  • Preparation: Dissolve the crude alkene mixture from Step 1 in anhydrous THF (1.5 L) and transfer it to a 3 L stainless steel autoclave.

  • Catalysis: Add Wilkinson's Catalyst ( [RhCl(PPh3​)3​] ) (0.01 eq). Seal the autoclave and purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the reactor to 2.0 bar of H2​ and stir vigorously at 25 °C.

  • Self-Validation Checkpoint: Monitor the volumetric uptake of H2​ gas via an inline mass flow controller. This reaction is self-terminating; it will abruptly stop consuming gas when exactly 1.0 molar equivalent of H2​ has been absorbed. Note: If gas uptake continues past 1.05 equivalents, it indicates a breach in chemoselectivity (undesired nitro reduction).

  • Isolation: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the rhodium catalyst. Concentrate the filtrate and recrystallize the residue from Hexanes/Ethyl Acetate to yield pure 4-(2-nitrophenyl)butanoic acid as a crystalline solid.

References

  • Yang, S., et al. "Palladium-Catalyzed Direct C–H Arylation of 3-Butenoic Acid Derivatives." Organic Letters, 2021, 23, 296–299. URL:[Link]

  • Thomas, A., et al. "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." Journal of the American Chemical Society, 2024, 146, 19839−19851. URL:[Link]

Sources

Comparative

Comparative analysis of catalysts for 4-(2-Nitrophenyl)butanoic acid reduction

The reduction of 4-(2-nitrophenyl)butanoic acid (also referred to as o-nitrophenylbutyric acid) is a critical transformation in medicinal chemistry and drug development. This reaction serves as the gateway to synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of 4-(2-nitrophenyl)butanoic acid (also referred to as o-nitrophenylbutyric acid) is a critical transformation in medicinal chemistry and drug development. This reaction serves as the gateway to synthesizing 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a privileged 7-membered heterocyclic scaffold that forms the structural core of numerous angiotensin-converting enzyme (ACE) inhibitors, such as benazepril .

As an Application Scientist, selecting the appropriate catalytic system for this reduction requires balancing turnover frequency (TOF), functional group tolerance, and scalability. The process is a two-step cascade: the catalytic reduction of the nitro group to an aniline derivative, followed by an intramolecular lactamization between the newly formed amine and the terminal carboxylic acid.

ReactionPathway A 4-(2-Nitrophenyl) butanoic acid B 4-(2-Aminophenyl) butanoic acid A->B Catalytic Reduction [H] C 1,3,4,5-Tetrahydro-2H- 1-benzazepin-2-one B->C Intramolecular Lactamization (-H2O)

Mechanistic cascade: Catalytic reduction of the nitro group followed by intramolecular cyclization.

Comparative Analysis of Catalytic Systems

The reduction of the aryl nitro group demands a catalyst that prevents the over-reduction of the aromatic ring while remaining active in the presence of a carboxylic acid moiety. Below is an objective comparison of the industry-standard noble metals against scalable alternatives and emerging nanocatalysts.

Palladium on Carbon (Pd/C) – The Industrial Standard

Palladium supported on activated carbon (typically 5–10% wt) remains the workhorse for nitroarene reduction. Operating under a hydrogen atmosphere, Pd/C facilitates the sequential transfer of hydrogen via nitroso and hydroxylamine intermediates .

  • Causality & Mechanism: Methanol or ethanol is the optimal solvent because it efficiently solubilizes the starting carboxylic acid while maintaining high hydrogen gas solubility . The high surface area of the carbon support maximizes the exposure of Pd active sites, ensuring rapid conversion.

  • Limitations: Pd/C is highly susceptible to poisoning by sulfur or heavy metal impurities. Furthermore, it requires specialized high-pressure autoclaves (1–3 atm H₂) and poses a fire hazard during catalyst filtration.

Raney Nickel (Ra-Ni) – The Scalable Alternative

For pilot-plant and industrial-scale synthesis, Raney Nickel offers a highly cost-effective alternative to noble metals. It operates via a similar Langmuir-Hinshelwood mechanism but generally requires harsher conditions.

  • Causality & Mechanism: The sponge-like structure of Ra-Ni provides massive surface area. However, because nickel has a lower intrinsic affinity for hydrogen dissociation compared to palladium, the reaction typically requires elevated temperatures (40–60°C) and higher hydrogen pressures (up to 50 psi).

  • Limitations: Ra-Ni is notoriously pyrophoric and requires rigorous inert-atmosphere handling. It also exhibits lower chemoselectivity, occasionally leading to partial ring saturation if reaction times are not strictly controlled.

Phase-Engineered 2D Molybdenum Ditelluride (MoTe₂) – The Emerging Frontier

Recent breakthroughs in nanocatalysis have introduced 2D transition metal dichalcogenides (TMDs) as highly efficient, ambient-condition alternatives. A mixed 1T'/2H-MoTe₂ phase structure has demonstrated exceptional catalytic efficiency for nitroarene reduction using sodium borohydride (NaBH₄) as the hydrogen donor [[1]]([Link]).

  • Causality & Mechanism: The metallic 1T' phase provides high electrical conductivity, facilitating rapid electron transfer from the BH₄⁻ anion to the nitro group. Simultaneously, the 2H phase stabilizes the overall catalyst architecture. This synergistic effect bypasses the need for pressurized H₂ gas entirely.

  • Limitations: While highly efficient, the synthesis of phase-engineered MoTe₂ is currently limited to specialized laboratory settings and is not yet commercially viable for multi-kilogram scale-up.

Quantitative Performance Data

Catalyst SystemHydrogen SourceTemp (°C)TimeYield (%)SelectivityCost / Scalability
5% Pd/C H₂ Gas (3 atm)253–5 hrs85–92%ExcellentHigh / Excellent
Raney Nickel H₂ Gas (50 psi)506–8 hrs75–80%ModerateLow / Excellent
1T'/2H-MoTe₂ NaBH₄ (aq)2515 mins>90%ExcellentVery High / Poor

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify the success of the transformation before proceeding.

Protocol A: Standard Pd/C Hydrogenation & Cyclization
  • Reaction Setup: Dissolve 10.0 g of 4-(2-nitrophenyl)butanoic acid in 100 mL of anhydrous methanol. Carefully add 0.5 g of 5% Pd/C under a continuous stream of nitrogen to prevent ignition.

  • Hydrogenation: Seal the reaction vessel in an autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 3 atm with H₂ and stir vigorously at 25°C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (UV-active, yellow spot) should completely disappear within 3–5 hours, replaced by a highly polar baseline spot (the amine) that stains positive with ninhydrin.

  • Catalyst Recovery: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as Pd/C is pyrophoric.

  • Lactamization: Concentrate the filtrate in vacuo. Dissolve the crude 4-(2-aminophenyl)butanoic acid in 100 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and reflux for 4 hours using a Dean-Stark trap to remove water.

  • Final Validation: Isolate the product and analyze via FTIR. The successful formation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is confirmed by the disappearance of the broad carboxylic acid -OH stretch and the appearance of a sharp, intense lactam C=O stretch at ~1670 cm⁻¹.

Protocol B: Ambient Nanocatalyst Reduction (MoTe₂ / NaBH₄)
  • Reaction Setup: Dissolve 1.0 g of 4-(2-nitrophenyl)butanoic acid in 20 mL of deionized water/ethanol mixture (1:1 v/v). Add 50 mg of synthesized 1T'/2H-MoTe₂ nanocatalyst.

  • Reduction: Slowly add 0.5 g of NaBH₄ in small portions over 5 minutes. The reaction will effervesce as hydrogen gas is liberated. Stir at room temperature for 15 minutes.

  • Self-Validation (Monitoring): The rapid fading of the solution's yellow tint indicates the reduction of the nitro group. Confirm complete conversion via HPLC-MS .

  • Workup & Cyclization: Centrifuge the mixture at 5000 rpm for 10 minutes to recover the MoTe₂ catalyst. Acidify the supernatant to pH 3 using 1M HCl to spontaneously drive the intramolecular lactamization. Extract the precipitated benzazepin-2-one with ethyl acetate.

Workflow Start Substrate Preparation 4-(2-Nitrophenyl)butanoic acid Cat1 Pathway A: Pd/C Catalyst (Standard Heterogeneous) Start->Cat1 Cat2 Pathway B: MoTe2 Nanocatalyst (Emerging 2D Material) Start->Cat2 Cond1 H2 Gas (3 atm), MeOH, 25°C Stir for 3-5 hours Cat1->Cond1 Cond2 NaBH4 (aq), 25°C Stir for 15-30 mins Cat2->Cond2 Filter Catalyst Recovery (Filtration / Centrifugation) Cond1->Filter Monitor via TLC Cond2->Filter Monitor via TLC Cyclize Acid-Catalyzed Lactamization (Reflux in Toluene/HCl) Filter->Cyclize Product Purified Benzazepin-2-one (Yield >85%) Cyclize->Product HPLC/FTIR Validation

Comparative experimental workflows for standard Pd/C versus emerging nanocatalyst reduction.

References

  • [1] Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing (Dalton Transactions).[Link]

  • [2] Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use. European Patent EP0072352A1.

  • [3] Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same. European Patent EP1115719B1.

  • [4] Method of producing methyl ether of 4-(4-aminophenyl)butyric acid. Russian Patent RU2458044C1.

Sources

Validation

Evaluating 4-(2-Nitrophenyl)butanoic acid against alternative benzazepine precursors

Title: Evaluating 4-(2-Nitrophenyl)butanoic acid against Alternative Benzazepine Precursors: A Strategic Guide for Scale-Up Synthesis Introduction & Mechanistic Rationale The 1-benzazepine ring is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating 4-(2-Nitrophenyl)butanoic acid against Alternative Benzazepine Precursors: A Strategic Guide for Scale-Up Synthesis

Introduction & Mechanistic Rationale

The 1-benzazepine ring is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the vasopressin antagonist tolvaptan and the ACE inhibitor benazepril[1]. Constructing this 7-membered medium-ring lactam presents significant enthalpic and entropic challenges. Consequently, selecting the optimal cyclization precursor is the most critical decision in the synthetic route.

When evaluating 4-(2-Nitrophenyl)butanoic acid against classical alternatives like 1-tetralone or modern transition-metal precursors, the nitro-acid emerges as functionally superior for scalable manufacturing.

  • The Causality of the Nitro Masking Group: Free 4-(2-aminophenyl)butanoic acid is highly nucleophilic and prone to spontaneous, uncontrolled intermolecular oligomerization or aerobic oxidation during storage. By utilizing 4-(2-nitrophenyl)butanoic acid, the reactive amine is orthogonally protected. The nitro group acts as an atom-economical mask that is only unveiled immediately prior to cyclization, ensuring maximum regiochemical fidelity and shelf stability.

  • Overcoming Migratory Aptitude Flaws: Traditional syntheses often rely on the 2 of 1-tetralone derivatives[2]. However, these rearrangements are dictated by migratory aptitudes that frequently yield a difficult-to-separate mixture of 1-benzazepine and 2-benzazepine isomers[3]. Furthermore, they require harsh, corrosive conditions (e.g., polyphosphoric acid or Eaton's reagent)[2].

  • Avoiding Metal Toxicity: While4 offer excellent regiocontrol, they require expensive catalysts and specialized phosphine ligands[4]. In late-stage drug development, purging residual palladium to meet strict regulatory limits (typically <10 ppm) adds significant downstream processing costs.

Pathway Visualization

G N1 4-(2-Nitrophenyl)butanoic acid (Stable Precursor) N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 4-(2-Aminophenyl)butanoic acid (Transient Intermediate) N2->N3 N4 Intramolecular Lactamization (-H2O) N3->N4 N5 1-Benzazepin-2-one (Target Scaffold) N4->N5 T1 1-Tetralone (Alternative Precursor) T2 Hydroxylamine Condensation T1->T2 T3 Tetralone Oxime T2->T3 T4 Beckmann Rearrangement (Strong Acid) T3->T4 T4->N5

Figure 1: Synthetic pathways comparing 4-(2-Nitrophenyl)butanoic acid and 1-Tetralone precursors.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three primary precursor strategies for 1-benzazepine synthesis.

Parameter4-(2-Nitrophenyl)butanoic acid1-Tetralone (Beckmann)Transition-Metal Catalyzed
Overall Yield 85–95%40–60%70–85%
Regioselectivity >99% (Single Isomer)~70:30 (Isomeric Mixture)>95%
Reaction Conditions Mild (H₂, Pd/C, then heat/coupling)Harsh (Strong Acids, PPA, >100°C)Sensitive (Pd, ligands, inert atm)
Step Count 2 (Reduction, Lactamization)2 (Oximation, Rearrangement)1–3 (Depending on precursor)
Scalability / Cost High / ModerateHigh / LowLow / High

Self-Validating Experimental Protocol

To ensure high-fidelity cyclization without premature degradation, the reduction and lactamization of 4-(2-Nitrophenyl)butanoic acid should be executed as a telescoped (one-pot) sequence.

Phase 1: Catalytic Hydrogenation (Unmasking the Amine)

  • Preparation: Dissolve 4-(2-Nitrophenyl)butanoic acid (1.0 eq) in anhydrous ethanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (0.05 eq).

    • Causality: Palladium on carbon is selected because it efficiently and chemoselectively reduces the aromatic nitro group to an aniline without reducing the aliphatic carboxylic acid or saturating the aromatic ring.

  • Reaction: Purge the vessel with N₂, then flush with H₂ gas (1 atm). Stir vigorously at 25°C for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active, slightly yellow starting material spot disappears entirely, replaced by a highly polar, ninhydrin-positive spot at the baseline (the free amino acid). The cessation of H₂ gas uptake provides a macroscopic indicator of completion.

Phase 2: Intramolecular Lactamization (Ring Closure)

  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the transient 4-(2-aminophenyl)butanoic acid.

  • Activation: Redissolve the crude intermediate in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (2.0 eq).

    • Causality: While direct thermal cyclization is possible, it requires high heat which can drive intermolecular oligomerization. EDC activates the carboxylic acid to an O-acylisourea intermediate at room temperature. HOBt converts this into a stable, highly reactive ester. The proximity of the tethered aniline strongly favors the 7-exo-trig cyclization, rapidly forming the 7-membered lactam ring before intermolecular collisions occur.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Check: The formation of a white precipitate (the urea byproduct of EDC) indicates successful coupling. LC-MS analysis of a reaction aliquot will show the target mass [M+H]⁺ corresponding to the exact loss of H₂O (M-18) from the amino acid intermediate.

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl and brine, dry over Na₂SO₄, and concentrate to yield 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

Strategic Recommendations

For the scalable synthesis of 1-benzazepine scaffolds, 4-(2-Nitrophenyl)butanoic acid provides an optimal balance of stability, atom economy, and regiochemical control. By bypassing the isomeric mixtures inherent to the Beckmann rearrangement and avoiding the heavy-metal toxicity of cross-coupling methodologies, this precursor supports a highly efficient, self-validating workflow ideal for pharmaceutical manufacturing.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi.
  • Source: masterorganicchemistry.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Nitrophenyl)butanoic acid
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4-(2-Nitrophenyl)butanoic acid
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